Benzyl 4-hydroxypiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIUUDJOCYHIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383265 | |
| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95798-23-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95798-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-Hydroxy-1-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 4-hydroxypiperidine-1-carboxylate. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a key synthetic intermediate. Its physical and chemical properties are summarized below. The compound can exist as both a solid and a colorless to orange oil, which should be noted when handling and characterizing the substance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3][4] |
| Molecular Weight | 235.28 g/mol | [1][2][3] |
| Appearance | Solid or Oil | [4][5] |
| Boiling Point | 167 °C at 0.2 mmHg | [2][5] |
| Density | 1.554 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.543 | [5] |
| Flash Point | >230 °F (>110 °C) | [2][5] |
| pKa (Predicted) | 14.79 ± 0.20 | [5] |
| CAS Number | 95798-23-5 | [1][2][3][4] |
Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 1-(Benzyloxycarbonyl)-4-piperidinol, N-Cbz-4-hydroxypiperidine[4][5]
-
InChI: InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2[1]
-
InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N[1]
-
SMILES: C1CN(CCC1O)C(=O)OCC2=CC=CC=C2[1]
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While detailed peak assignments are beyond the scope of this guide, sources for spectral data are available.
-
¹H and ¹³C NMR: Data are available from suppliers such as Sigma-Aldrich.[1]
-
Mass Spectrometry: GC-MS data is available.[1] A mass spectrum from a chemical ionization source shows a peak at m/z 236 (M+1).[5]
-
Infrared (IR) Spectroscopy: ATR-IR spectra are available.[1]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound.
Synthesis of N-Benzyloxycarbonyl-4-hydroxypiperidine:
This procedure involves the reaction of 4-hydroxypiperidine with benzyl chloroformate.
-
Materials:
-
4-hydroxypiperidine
-
Benzyl chloroformate
-
1N aqueous Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)
-
-
Procedure:
-
To a cooled and well-stirred mixture of 4-hydroxypiperidine (1 equivalent), 1N aqueous NaOH solution (1.2 equivalents), and dioxane, slowly add benzyl chloroformate (1.2 equivalents) dropwise over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Upon reaction completion, treat the mixture with water.
-
Concentrate the mixture and then acidify with hydrochloric acid to a pH of 2.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. The eluent can be a gradient of petroleum ether with dichloromethane and acetonitrile containing a small percentage of methanol.[5]
-
-
Expected Outcome: The final product, N-Cbz-4-hydroxypiperidine, is typically obtained as an oil with a high yield (e.g., 99%).[5]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Role in Drug Discovery and Signaling Pathways
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[6][7] While the compound itself is not typically the final active pharmaceutical ingredient (API), its piperidine scaffold is a common feature in many biologically active compounds.
Derivatives of this molecule have been investigated for a variety of pharmacological activities. For instance, related structures have shown potential as:
-
Histamine H3 Receptor Antagonists: The piperidine core is a key structural motif in the development of antagonists for this receptor, which is a target for treating neurological and cognitive disorders.[8]
-
Acetylcholinesterase (AChE) Inhibitors: Modifications of the piperidine ring can lead to compounds that inhibit AChE, an enzyme implicated in Alzheimer's disease.[8]
The benzyl carbamate group serves as a common protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule. This strategic protection is fundamental in multi-step syntheses of drug candidates.
The logical relationship of its role as a building block is depicted below.
Safety Information
This compound is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
It is essential to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | CAS 95798-23-5 [matrix-fine-chemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]
Elucidating the Structure of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis, purification, and characterization of this molecule, presenting key data in a structured format and outlining the experimental methodologies.
Chemical Identity and Physical Properties
This compound, also known by synonyms such as 1-(Benzyloxycarbonyl)-4-hydroxypiperidine and N-Cbz-4-hydroxypiperidine, is a carbamate derivative of 4-hydroxypiperidine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 95798-23-5 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3][4] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| Appearance | Colorless to Orange Oil | [2][5] |
| Boiling Point | 167 °C at 0.2 mmHg | [2][3] |
| Density | 1.554 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.543 | [2] |
| Flash Point | >230 °F | [2][3] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 4-hydroxypiperidine with benzyl chloroformate. Two common procedures are outlined below.
Experimental Protocol 1: Synthesis using Sodium Hydroxide
A widely used method involves the Schotten-Baumann reaction conditions.
Materials:
-
4-hydroxypiperidine
-
Benzyl chloroformate
-
1N aqueous Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)
Procedure:
-
A solution of 4-hydroxypiperidine (49.44 mmol) in a mixture of 1N aqueous NaOH (60 mmol) and dioxane (60 mL) is prepared and cooled.
-
Benzyl chloroformate (60 mmol) is added dropwise to the stirred solution over 30 minutes.[6]
-
The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[6]
-
Upon reaction completion, water is added, and the mixture is concentrated.
-
The mixture is then acidified to pH 2 with hydrochloric acid.[6]
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by flash column chromatography on silica gel.[6] The product, N-Cbz-4-hydroxypiperidine, is obtained as an oil with a reported yield of 99%.[6]
Experimental Protocol 2: Synthesis using N,N-diisopropylethylamine
An alternative method utilizes an organic base in a non-aqueous solvent.
Materials:
-
4-Hydroxypiperidine
-
N,N-diisopropylethylamine (DIPEA)
-
Methylene dichloride
-
Benzyl chloroformate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
4-Hydroxypiperidine (0.099 mole) and N,N-diisopropylethylamine (0.495 mole) are dissolved in methylene dichloride (200 ml).[5]
-
The solution is cooled in an ice bath and protected from atmospheric moisture.
-
Benzyl chloroformate (0.099 mole) is added to the solution over 2 hours.[5]
-
Water (20 ml) is added, and the solvents are evaporated in vacuo.[5]
-
The residue is taken up in water (200 ml) and ethyl acetate (200 ml) and the layers are separated.
-
The organic phase is washed with water (4 x 50 ml) and dried over anhydrous sodium sulfate.[5]
-
Evaporation of the solvent yields 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.[5]
Structure Elucidation Workflow
The process of confirming the structure of a synthesized compound like this compound follows a logical workflow from synthesis to spectroscopic confirmation.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a chemical compound.
Spectroscopic Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is commonly used.
-
Ionization: Chemical Ionization (CI) or Electron Ionization (EI) can be employed.
-
Sample Preparation: The purified oil is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC-MS system.
Data: A chemical ionization mass spectrum shows a prominent peak at m/z 236, corresponding to the protonated molecule [M+H]⁺.[6] Other observed fragments include m/z 218, 192, 174, and 91.[6] The fragment at m/z 91 is characteristic of the benzyl group (C₇H₇⁺).
| Ion | m/z | Interpretation |
| [M+H]⁺ | 236 | Protonated molecule |
| [M+H-H₂O]⁺ | 218 | Loss of water |
| - | 192 | - |
| - | 174 | - |
| [C₇H₇]⁺ | 91 | Benzyl cation |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the purified oil is placed directly on the ATR crystal.
Data: The IR spectrum of 1-benzyloxycarbonyl-4-hydroxypiperidine shows characteristic absorption bands.[5]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3800 | O-H stretch (hydroxyl group) |
| ~1685 | C=O stretch (carbamate carbonyl group) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
Data: While specific peak-by-peak data is not available in the provided search results, a typical ¹H NMR spectrum would show signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic methylene protons, the methine proton at the 4-position of the piperidine ring, and the other methylene protons of the piperidine ring. The hydroxyl proton would also be present, with its chemical shift being concentration and solvent dependent. Spectra for Benzyl 4-hydroxy-1-piperidinecarboxylate are available from sources such as Sigma-Aldrich Co. LLC.[1]
Conclusion
The structure of this compound is unequivocally confirmed through a combination of synthesis and rigorous spectroscopic analysis. The presented data from mass spectrometry, IR spectroscopy, and the expected results from NMR spectroscopy are all consistent with the assigned structure. The detailed experimental protocols provide a reliable foundation for the preparation and characterization of this important synthetic intermediate.
References
- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 3. This compound | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | CAS 95798-23-5 [matrix-fine-chemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. Benzyl 4-hydroxy-1-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Benzyl 4-hydroxypiperidine-1-carboxylate (CAS: 95798-23-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides established experimental protocols for its synthesis, and explores its critical role as a synthetic intermediate in the development of a wide range of biologically active compounds, particularly those targeting the central nervous system.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as N-Cbz-4-hydroxypiperidine and 1-(Benzyloxycarbonyl)-4-piperidinol, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom.[1][2][3][4] This structural feature makes it an invaluable intermediate in multi-step organic syntheses, allowing for selective reactions at the hydroxyl group before deprotection and further functionalization of the piperidine nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95798-23-5 | [1][4][5][6] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][3][5][7] |
| Molecular Weight | 235.28 g/mol | [1][5][8] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |
| Boiling Point | 167 °C at 0.2 mmHg | [5][6] |
| Density | 1.554 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.543 | [5][6] |
| Flash Point | >230 °F (>110 °C) | [6] |
| SMILES | O=C(N1CCC(O)CC1)OCC2=CC=CC=C2 | [1] |
| InChI Key | JKIUUDJOCYHIGY-UHFFFAOYSA-N | [1][3][7] |
Role in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[9] this compound serves as a crucial starting material for the synthesis of a diverse array of these complex piperidine-containing molecules.
Its utility is primarily as a synthetic intermediate for compounds targeting the central nervous system.[10] For instance, it is a precursor in the synthesis of antagonists for muscarinic and dopamine receptors, which are implicated in various neurological and psychiatric conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease.[2][10] The hydroxyl group provides a reactive site for introducing further molecular diversity, while the Cbz protecting group allows for controlled reaction sequences.
Caption: Synthetic workflow from the core intermediate to final active compounds.
Experimental Protocols: Synthesis
The most common method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base. Several variations of this procedure exist, with differences in the choice of base and solvent.
Synthesis using Sodium Hydroxide
Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate
-
1N Aqueous Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Petroleum ether, Dichloromethane, Acetonitrile, Methanol (for chromatography)
Procedure:
-
In a cooled mixture, slowly add benzyl chloroformate (60 mmol) dropwise over 30 minutes to a well-stirred solution of 4-hydroxypiperidine (49.44 mmol), 1N aqueous NaOH solution (60 mL), and dioxane (60 mL).
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
Upon completion, treat the reaction mixture with water, then concentrate it.
-
Acidify the mixture with hydrochloric acid to a pH of 2.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable eluent system (e.g., petroleum ether with 50% dichloromethane and 10% acetonitrile containing 2% methanol in chloroform solution) to yield N-Cbz-4-hydroxypiperidine as an oil.
Synthesis using N,N-diisopropylethylamine (DIPEA)
Materials:
-
4-Hydroxypiperidine
-
N,N-diisopropylethylamine (DIPEA)
-
Methylene dichloride (DCM)
-
Benzyl chloroformate
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (0.099 mole) and N,N-diisopropylethylamine (0.495 mole) in methylene dichloride (200 mL).
-
Cool the solution in an ice bath and protect it from atmospheric moisture.
-
Add benzyl chloroformate (0.099 mole) to the solution over 2 hours.
-
Add water (20 mL) to the reaction mixture.
-
Evaporate the solvents in vacuo.
-
Shake the residue with water (200 mL) and ethyl acetate (200 mL), then separate the layers.
-
Wash the organic phase with water (4 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product as a colorless oil.
Caption: A simplified workflow of the synthesis process.
Application in the Synthesis of Dopamine Receptor Antagonists
This compound is a key intermediate in the synthesis of certain dopamine receptor antagonists. While the compound itself is not known to have direct activity at the dopamine receptor, it provides the necessary piperidine core structure. The synthesis typically involves modification at the 4-position hydroxyl group, followed by deprotection of the nitrogen and subsequent alkylation or arylation to introduce moieties that confer affinity and selectivity for dopamine receptor subtypes.
The final antagonist compounds can modulate dopaminergic signaling pathways, which are crucial for various brain functions, including motor control, motivation, and reward. Dysregulation of these pathways is associated with several neurological and psychiatric disorders.
Caption: Antagonism of the Dopamine D4 receptor signaling pathway.
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
This compound (CAS: 95798-23-5) is a fundamentally important molecule in the field of drug discovery and development. Its versatile structure, with a protected nitrogen and a reactive hydroxyl group, makes it an ideal starting material for the synthesis of a wide range of complex piperidine-containing compounds. Its primary application lies in the construction of molecules with therapeutic potential, particularly those targeting the central nervous system. A thorough understanding of its properties and synthetic methodologies is crucial for researchers and scientists working to develop the next generation of pharmaceuticals.
References
- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS RN 95798-23-5 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-羟基-1-哌啶甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]
N-Cbz-4-hydroxypiperidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-4-hydroxypiperidine (Benzyl 4-hydroxy-1-piperidinecarboxylate), a key intermediate in the development of various pharmaceutical compounds. This document details a high-yield synthesis protocol, purification methods, and characterization data.
Synthesis Pathway
The synthesis of N-Cbz-4-hydroxypiperidine is achieved through the protection of the secondary amine of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl). This reaction, a type of N-acylation, converts the nucleophilic amine into a less reactive carbamate, allowing for selective reactions at the hydroxyl group in subsequent synthetic steps. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of N-Cbz-4-hydroxypiperidine from 4-hydroxypiperidine.
Experimental Protocol
This section details a laboratory-scale procedure for the synthesis of N-Cbz-4-hydroxypiperidine.[1][2]
2.1 Materials and Reagents
-
4-Hydroxypiperidine (49.44 mmol)
-
Benzyl chloroformate (60 mmol)
-
1N Sodium Hydroxide (NaOH) solution (60 mL)
-
Dioxane (60 mL)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2.2 Procedure
-
A solution of 4-hydroxypiperidine (5 g, 49.44 mmol) in dioxane (60 mL) and 1N aqueous NaOH solution (60 mL, 60 mmol) is prepared in a suitable reaction vessel.
-
The mixture is cooled in an ice bath with vigorous stirring.
-
Benzyl chloroformate (8.55 mL, 60 mmol) is added dropwise to the cooled mixture over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is treated with water, then concentrated under reduced pressure.
-
The aqueous residue is acidified to pH 2 with hydrochloric acid.
-
The acidified aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel.
A reported yield for this procedure is approximately 99%.[1][2]
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized N-Cbz-4-hydroxypiperidine are confirmed through various analytical techniques.
3.1 Physicochemical Properties
The key physical and chemical properties of N-Cbz-4-hydroxypiperidine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 95798-23-5 | [2] |
| Molecular Formula | C₁₃H₁₇NO₃ | [2][3] |
| Molecular Weight | 235.28 g/mol | [2][3] |
| Appearance | Colorless to orange oil or solid | [1][2][3] |
| Purity | ≥97% | |
| Boiling Point | 167 °C @ 0.2 mmHg | [2] |
| Density | 1.554 g/mL @ 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.543 | [2] |
3.2 Spectroscopic Data
Spectroscopic analysis is crucial for structural elucidation and confirmation.
| Technique | Data | Reference(s) |
| Mass Spec. (CI) | m/z 236 [M+H]⁺, 218, 192, 174, 91 | [1][2] |
| Infrared (IR) | ~3800 cm⁻¹ (O-H stretch), ~1685 cm⁻¹ (C=O, carbamate) | [4] |
| ¹H NMR | See discussion below | |
| ¹³C NMR | See discussion below |
3.2.1 NMR Spectroscopy Discussion
While specific, fully assigned experimental spectra were not available in the cited literature, the expected chemical shifts can be predicted based on the molecular structure:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group between 7.2-7.4 ppm. A singlet corresponding to the benzylic CH₂ protons should appear around 5.1 ppm. The piperidine ring protons would be observed in the 1.4-4.0 ppm region, with the proton on the carbon bearing the hydroxyl group (CH-OH) appearing as a multiplet around 3.8 ppm. The protons adjacent to the nitrogen will be shifted downfield. A broad singlet for the hydroxyl proton (OH) is also expected.
-
¹³C NMR: The carbonyl carbon of the carbamate group is expected in the 155 ppm region.[5] The aromatic carbons of the benzyl group would produce signals between 127-137 ppm. The benzylic carbon (CH₂-O) should appear around 67 ppm. The carbons of the piperidine ring are expected in the range of 30-70 ppm, with the carbon attached to the hydroxyl group (C-OH) resonating around 65-70 ppm.[6]
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical workflow to ensure product quality and identity.
Caption: General workflow for the synthesis and characterization of N-Cbz-4-hydroxypiperidine.
References
- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 3. Benzyl 4-hydroxypiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxycarbonyl)-4-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzyloxycarbonyl)-4-piperidinol, also known as benzyl 4-hydroxy-1-piperidinecarboxylate, is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing a hydroxyl group for further chemical modification and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, makes it a versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in process development, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Benzyloxycarbonyl)-4-piperidinol, detailed experimental methodologies for their determination, and visual representations of key workflows.
Core Physicochemical Properties
The fundamental physicochemical data for 1-(Benzyloxycarbonyl)-4-piperidinol are summarized in the tables below. These values are essential for laboratory handling, safety considerations, and the design of synthetic routes.
General and Spectroscopic Properties
| Property | Value | Reference(s) |
| IUPAC Name | benzyl 4-hydroxypiperidine-1-carboxylate | [1] |
| Synonyms | 1-Cbz-4-piperidinol, N-Cbz-4-hydroxypiperidine | [1] |
| CAS Number | 95798-23-5 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |
| Molecular Weight | 235.28 g/mol | [1][2] |
| Appearance | Solid | [3] |
Quantitative Physicochemical Data
| Property | Value | Reference(s) |
| Boiling Point | 167 °C at 0.2 mmHg | [2] |
| Density | 1.554 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.543 | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
| pKa (Predicted) | 14.79 ± 0.20 (for the hydroxyl group) | |
| logP (Computed) | 1.5 | [1] |
Synthesis and Reaction Pathways
1-(Benzyloxycarbonyl)-4-piperidinol is typically synthesized via the protection of the nitrogen atom of 4-hydroxypiperidine with a benzyloxycarbonyl group. This reaction is fundamental in multi-step syntheses where the reactivity of the piperidine nitrogen needs to be temporarily masked.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 1-(Benzyloxycarbonyl)-4-piperidinol.
Caption: A generalized workflow for the synthesis of 1-(Benzyloxycarbonyl)-4-piperidinol.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the reliable application of 1-(Benzyloxycarbonyl)-4-piperidinol in research and development. The following sections detail the methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry 1-(Benzyloxycarbonyl)-4-piperidinol is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, ensuring the sample is aligned with the thermometer bulb or optical sensor.
-
Heating: The apparatus is heated at a steady rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. The melting range is reported as these two temperatures.
Solubility Assessment
Understanding the solubility profile of 1-(Benzyloxycarbonyl)-4-piperidinol is essential for selecting appropriate solvents for reactions, purification, and formulation.
Methodology: Visual Saturation Method
-
Solvent Addition: A known volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO) is added to a vial.
-
Solute Addition: A pre-weighed small amount of 1-(Benzyloxycarbonyl)-4-piperidinol is added to the solvent.
-
Equilibration: The mixture is agitated (e.g., vortexed or stirred) at a constant temperature until the solid is fully dissolved or no further dissolution is observed.
-
Incremental Addition: The solute is added in small, weighed increments, with equilibration after each addition.
-
Saturation Point: The process is continued until a slight excess of undissolved solid remains after prolonged agitation.
-
Quantification: The total mass of the dissolved solute is calculated to determine the solubility, typically expressed in mg/mL or g/100 mL.
pKa Determination
The acid dissociation constant (pKa) of the hydroxyl group can be determined experimentally, which is crucial for understanding the compound's behavior in different pH environments.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of 1-(Benzyloxycarbonyl)-4-piperidinol is dissolved in a suitable solvent mixture (e.g., water-methanol) of known ionic strength.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its ADME (absorption, distribution, metabolism, and excretion) properties.[4]
Methodology: OECD 107
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Solution Preparation: A stock solution of 1-(Benzyloxycarbonyl)-4-piperidinol is prepared in the saturated n-octanol.
-
Partitioning: A known volume of the stock solution is added to a known volume of the saturated aqueous phase in a separatory funnel or vial.
-
Equilibration: The mixture is gently agitated at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The two phases are separated, often aided by centrifugation to ensure a clean interface.
-
Concentration Analysis: The concentration of 1-(Benzyloxycarbonyl)-4-piperidinol in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[4]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]
Caption: A workflow for the experimental determination of LogP using the shake-flask method.
Conclusion
The physicochemical properties of 1-(Benzyloxycarbonyl)-4-piperidinol outlined in this guide provide a critical foundation for its application in synthetic and medicinal chemistry. The presented data and experimental protocols are intended to support researchers and developers in the efficient and safe handling of this versatile building block, ultimately facilitating the discovery and development of new therapeutic agents.
References
Benzyl 4-hydroxypiperidine-1-carboxylate molecular weight and formula
This document provides a concise technical overview of the fundamental physicochemical properties of Benzyl 4-hydroxypiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data Summary
The core molecular attributes of this compound are summarized in the table below. This data is essential for a variety of applications, including stoichiometric calculations in synthetic chemistry and characterization in analytical procedures.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3][4][5] |
| Molecular Weight | 235.28 g/mol | [2][4][5] |
| Alternate Molecular Weight | 235.279 g/mol | [1] |
| Alternate Molecular Weight | 235.283 g/mol | [3] |
| CAS Number | 95798-23-5 | [1][2][3][5] |
Experimental Protocols
This document focuses on the intrinsic molecular properties of this compound. Detailed experimental protocols for its synthesis or use in further applications are beyond the current scope.
Logical Relationships and Workflows
As this guide is centered on the fundamental properties of a single chemical compound, there are no signaling pathways or complex experimental workflows to be depicted.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | CAS 95798-23-5 [matrix-fine-chemicals.com]
- 4. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5 [sigmaaldrich.com]
Spectroscopic Profile of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual representation of the general spectroscopic workflow.
Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from various spectral databases and literature sources, providing a detailed fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.29 | m | 5H | Ar-H |
| 5.13 | s | 2H | -O-CH ₂-Ph |
| 3.84 - 3.77 | m | 1H | -CH (OH)- |
| 3.71 - 3.61 | m | 2H | piperidine-H (axial, equatorial at C2/C6) |
| 3.16 - 3.05 | m | 2H | piperidine-H (axial, equatorial at C2/C6) |
| 1.88 - 1.78 | m | 2H | piperidine-H (axial, equatorial at C3/C5) |
| 1.50 - 1.39 | m | 2H | piperidine-H (axial, equatorial at C3/C5) |
| 1.65 (can be broad) | s | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C =O (carbamate) |
| 137.0 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 127.9 | Ar-C H |
| 127.8 | Ar-C H |
| 67.8 | -O-C H₂-Ph |
| 67.2 | -C H(OH)- |
| 44.0 (approx.) | piperidine-C H₂ (C2/C6) |
| 34.5 (approx.) | piperidine-C H₂ (C3/C5) |
Note: The exact chemical shifts for the piperidine carbons can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad | O-H stretch (alcohol) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2940-2850 | Medium | C-H stretch (aliphatic) |
| 1690-1670 | Strong | C=O stretch (carbamate) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (ester/carbamate) |
| 1100 | Medium | C-O stretch (alcohol) |
| 770, 700 | Strong | C-H bend (aromatic, monosubstituted) |
Mass Spectrometry (MS)
| m/z | Ion |
| 236 | [M+H]⁺ |
| 218 | [M-OH]⁺ |
| 192 | [M-CO₂-H]⁺ |
| 174 | [M-C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Note: The fragmentation pattern is based on chemical ionization (CI) mass spectrometry.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] One drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[4][5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6] This solution may be further diluted as needed.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI) is used.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. For CI, a reagent gas is ionized, which in turn ionizes the sample molecules. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[7]
-
Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Commercial Availability and Synthetic Utility of N-Cbz-4-hydroxypiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-4-hydroxypiperidine (N-Cbz-4-hydroxypiperidine) is a valuable heterocyclic building block in medicinal chemistry, prized for its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, experimental protocols for its synthesis and characterization, and its application in the development of targeted therapeutics, with a focus on Janus kinase (JAK) inhibitors.
Commercial Availability
N-Cbz-4-hydroxypiperidine is readily available from several chemical suppliers. The typical purity offered is around 98%. Pricing can vary based on the supplier and the quantity purchased. A summary of representative commercial sources and their pricing is provided in the table below.
| Supplier | Quantity (g) | Price (£) | Price (€) | Purity (%) |
| Apollo Scientific | 5 | 15.00 | - | 98 |
| 25 | 28.00 | - | 98 | |
| 100 | 70.00 | - | 98 | |
| 500 | 270.00 | - | 98 | |
| CymitQuimica | 5 | - | 32.00 | 98 |
| 25 | - | 55.00 | 98 | |
| 100 | - | 124.00 | 98 | |
| Fisher Scientific | 5 | Contact for pricing | Contact for pricing | ≥98.0 (GC) |
| 25 | Contact for pricing | Contact for pricing | ≥98.0 (GC) |
Table 1: Commercial Availability and Pricing of N-Cbz-4-hydroxypiperidine. Prices are subject to change and may not include shipping and handling fees.[1][2]
Synthesis and Characterization
For researchers who prefer to synthesize N-Cbz-4-hydroxypiperidine in-house, a reliable experimental protocol is available.
Experimental Protocol: Synthesis of N-Cbz-4-hydroxypiperidine[3]
Materials:
-
4-Hydroxypiperidine
-
N,N-diisopropylethylamine (DIPEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Methylene dichloride (DCM)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) and N,N-diisopropylethylamine (5.0 eq) in methylene dichloride.
-
Cool the solution in an ice bath and protect it from atmospheric moisture using a drying tube.
-
Add benzyl chloroformate (1.0 eq) dropwise to the cooled solution over a period of 2 hours.
-
After the addition is complete, add water to the reaction mixture.
-
Remove the solvents under reduced pressure (in vacuo).
-
To the residue, add water and ethyl acetate and perform a liquid-liquid extraction.
-
Separate the organic phase and wash it four times with water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.
Characterization Data
-
¹H NMR Spectroscopy: To confirm the presence of protons on the piperidine ring, the benzyl group, and the hydroxyl group.
-
¹³C NMR Spectroscopy: To identify the carbon atoms of the piperidine ring, the carbamate carbonyl, and the benzyl group.
-
Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the O-H, C=O (carbamate), and C-N bonds. The IR spectrum is expected to show peaks around 3800 cm⁻¹ (O-H) and 1685 cm⁻¹ (C=O).[3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
Application in Drug Development: Synthesis of JAK Inhibitors
The 4-hydroxypiperidine scaffold is a key structural motif in a number of targeted therapies, including Janus kinase (JAK) inhibitors.[4] While the N-Boc protected analogue is commonly cited in the synthesis of JAK inhibitors like tofacitinib, the N-Cbz group serves as an alternative protecting group that can be readily removed under different conditions, offering synthetic flexibility. The following workflow illustrates the key steps in utilizing N-Cbz-4-hydroxypiperidine for the synthesis of a generic JAK inhibitor.
This synthetic route leverages the key functionalities of the starting material. The hydroxyl group is first oxidized to a ketone, which then undergoes reductive amination to introduce the desired side chain. Subsequent removal of the Cbz protecting group allows for the coupling with the core heterocyclic structure of the JAK inhibitor.
Role in Signaling Pathways: The JAK-STAT Pathway
JAK inhibitors, synthesized using intermediates like N-Cbz-4-hydroxypiperidine, exert their therapeutic effects by modulating the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for transmitting signals from cytokines and growth factors from outside the cell to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and cell growth.[8]
The mechanism of action of a JAK inhibitor like tofacitinib involves the following key steps:
-
Cytokine Binding: A cytokine binds to its receptor on the cell surface.
-
JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes that promote inflammation.
-
Inhibition by JAK Inhibitor: A JAK inhibitor, such as tofacitinib, binds to the ATP-binding pocket of the JAKs, preventing their phosphorylation and activation. This blocks the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. research.unl.pt [research.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib - Wikipedia [en.wikipedia.org]
The Pivotal Role of Benzyl 4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl 4-hydroxypiperidine-1-carboxylate stands as a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its inherent structural features, including a modifiable piperidine nitrogen, a reactive hydroxyl group, and a stable benzyloxycarbonyl protecting group, provide a robust platform for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other therapeutic targets. This technical guide delves into the synthesis, structure-activity relationships (SAR), and experimental protocols associated with this crucial intermediate, with a particular focus on its application in the discovery of novel therapeutics for central nervous system (CNS) disorders.
Synthesis and Chemical Properties
This compound is typically synthesized via the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base. The benzyloxycarbonyl (Cbz or Z) group serves as an effective protecting group for the piperidine nitrogen, preventing its unwanted reactivity in subsequent synthetic steps while allowing for its facile removal under specific conditions.
Core Applications in Drug Discovery
The 4-hydroxypiperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in approved drugs. The this compound scaffold offers two primary points for diversification: the nitrogen atom of the piperidine ring and the hydroxyl group at the 4-position. These positions are readily functionalized to explore the chemical space around a target receptor and to optimize pharmacokinetic and pharmacodynamic properties. This scaffold has been instrumental in the development of antagonists for several key GPCRs implicated in neurological and psychiatric disorders.
Targeting Dopamine D4 Receptors
Dopamine D4 receptors are a key target for the development of antipsychotic medications and treatments for other CNS disorders. Derivatives of this compound have been extensively explored as potent and selective D4 receptor antagonists.
Quantitative Structure-Activity Relationship (SAR) for Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-benzyloxypiperidine derivatives for the human dopamine D4 receptor.
| Compound | N-Substituent | O-Substituent | D4R Ki (nM) |
| 1 | 3-Fluoro-4-methoxybenzyl | Benzyl | 15 |
| 2 | 3-Fluoro-4-methoxybenzyl | 4-Fluorobenzyl | 28 |
| 3 | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 18 |
| 4 | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 |
| 5 | 2-Imidazo[1,2-a]pyridine | 3-Trifluoromethylbenzyl | 166 |
| 6 | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 |
| 7 | 3-Methyl-1-imidazo[1,5-a]pyridine | 4-Fluorobenzyl | 96 |
Dopamine D4 Receptor Signaling Pathway
Activation of the D4 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences ion channel function, ultimately affecting neuronal excitability.
Discovery of Novel Piperidine-Based Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug-target interactions and pharmacokinetic profiles.[6] This technical guide provides an in-depth overview of the discovery of novel piperidine-based ligands, focusing on their synthesis, pharmacological evaluation, and the signaling pathways they modulate. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for comparative analysis.
Novel Piperidine-Based Ligands Targeting the Sigma-1 (σ1) Receptor
The sigma-1 (σ1) receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a unique and compelling drug target implicated in a range of neurological disorders and cancer.[7][8][9] The development of selective σ1 receptor ligands is an active area of research.
Quantitative Data Summary: σ1 Receptor Ligands
The following table summarizes the binding affinities of representative novel piperidine-based σ1 receptor ligands.
| Compound | R Group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ1/σ2) | Reference |
| 4a | H | 165 | 730 | 4.4 | [3] |
| 20a | CH₃ | 0.44 | 26 | 59 | [3] |
| 21a | CH₃ | 0.98 | 3.9 | 4.0 | [3] |
| 22a | CH₃ | 0.35 | 21 | 60 | [3] |
| 1 | -CH₂-Ph | 3.2 | 105.6 | 33 | [10] |
| 3 | -CH₂CH₂-Ph | 8.9 | 231.4 | 26 | [10] |
Experimental Protocols
A general synthetic route for aminoethyl-substituted piperidine derivatives targeting the σ1 receptor involves a multi-step process.[3][11] The key steps include the formation of an α,β-unsaturated ketone, followed by a conjugate addition, a Wittig reaction for chain elongation, and subsequent functional group manipulations to introduce the desired amino moiety.[3]
Step 1: Synthesis of α,β-Unsaturated Ketones Protected piperidin-4-ones are oxidized using reagents like iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine-N-oxide (NMO) to yield the corresponding α,β-unsaturated ketones.[3]
Step 2: Conjugate Addition A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.[3]
Step 3: Wittig Reaction The ketone is then subjected to a Wittig reaction with an appropriate phosphorane (e.g., Ph₃P=CHCO₂Et) to introduce a two-carbon chain.[3]
Step 4: Reduction and Functionalization The resulting ester is reduced, and the desired amino group is introduced through reductive amination or other standard functional group transformations.[3]
This protocol outlines a competitive inhibition binding assay to determine the affinity of test compounds for the σ1 receptor.[12][13]
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane Preparation: Guinea pig brain or liver homogenates (a rich source of σ1 receptors)
-
Assay Buffer: Tris-HCl buffer
-
Non-specific Binding Control: Haloperidol
-
Test Compounds: Novel piperidine-based ligands
-
Instrumentation: Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of haloperidol is used in place of the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. labs.penchant.bio [labs.penchant.bio]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the N-benzyloxycarbonylation of 4-hydroxypiperidine. Two effective methods are presented, offering flexibility in the choice of base and solvent system. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to aid researchers in the successful preparation of this versatile building block.
Introduction
This compound, also known as N-Cbz-4-hydroxypiperidine, is a valuable synthetic intermediate in medicinal chemistry. The presence of the Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective reactions at the hydroxyl group, while the piperidine scaffold is a common feature in many biologically active molecules. This compound serves as a crucial precursor for the synthesis of various therapeutic agents, including orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation and piperidine derivatives with diverse pharmacological activities.[1] The straightforward synthesis involves the reaction of 4-hydroxypiperidine with benzyl chloroformate. This document details two reliable protocols for this transformation.
Chemical Reaction
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two distinct protocols are provided for the synthesis of this compound, primarily differing in the choice of base and solvent.
Protocol 1: Using Sodium Hydroxide in Dioxane/Water
This protocol describes a high-yielding synthesis using an aqueous sodium hydroxide solution as the base and a mixture of dioxane and water as the solvent.[1]
Materials:
-
4-hydroxypiperidine
-
Benzyl chloroformate
-
1N Sodium hydroxide (NaOH) solution
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
-
Acetonitrile
-
Methanol
Procedure:
-
In a suitable reaction vessel, prepare a cooled mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL).[1]
-
While stirring vigorously, slowly add benzyl chloroformate (8.55 mL, 60 mmol) dropwise over 30 minutes, maintaining the cool temperature.[1]
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[1]
-
Upon completion of the reaction, add water to the mixture.
-
Concentrate the reaction mixture under reduced pressure and then acidify with hydrochloric acid to a pH of 2.[1]
-
Extract the acidified aqueous phase with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether with 50% dichloromethane and 10% acetonitrile containing 2% methanol in chloroform as eluents to yield the final product.[1]
Protocol 2: Using N,N-Diisopropylethylamine in Dichloromethane
This protocol utilizes an organic base, N,N-diisopropylethylamine (DIPEA), in an anhydrous organic solvent, dichloromethane.[2]
Materials:
-
4-hydroxypiperidine
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Benzyl chloroformate
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (10 g, 0.099 mol) and N,N-diisopropylethylamine (87 mL, 0.495 mol) in dichloromethane (200 mL) in a reaction vessel equipped with a drying tube.[2]
-
Cool the solution in an ice bath.[2]
-
Slowly add benzyl chloroformate (14.1 mL, 16.9 g, 0.099 mol) over 2 hours.[2]
-
Add water (20 mL) to the reaction mixture.[2]
-
Remove the solvents in vacuo.[2]
-
To the residue, add water (200 mL) and ethyl acetate (200 mL) and separate the layers.[2]
-
Wash the organic phase with water (4 x 50 mL).[2]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the product as a colorless oil.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-hydroxypiperidine (5 g) | 4-hydroxypiperidine (10 g) |
| Reagents | Benzyl chloroformate, 1N NaOH | Benzyl chloroformate, DIPEA |
| Solvent | Dioxane/Water | Dichloromethane |
| Reaction Time | 1 hour | > 2 hours |
| Yield | 99% (12.5 g)[1] | Not reported |
| Purity | >98.0% (GC)[1] | Not reported |
| Form | Oil[1] | Colorless oil[2] |
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃[1] |
| Molecular Weight | 235.28 g/mol [1] |
| Boiling Point | 167 °C / 0.2 mmHg[1][3] |
| Density | 1.554 g/mL at 25 °C[1][3] |
| Refractive Index (n20/D) | 1.543[1] |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and purification processes.
Caption: Comparative workflow of the two synthesis protocols.
Discussion
Both presented protocols offer effective means to synthesize this compound. Protocol 1, utilizing sodium hydroxide in a biphasic system, demonstrates a very high reported yield of 99%.[1] This method is robust and employs readily available and inexpensive reagents. The workup, however, involves an acidification and extraction process.
Protocol 2 employs an organic base, DIPEA, in an anhydrous organic solvent. This approach may be preferable when working with substrates that are sensitive to aqueous basic conditions. The workup for this protocol is a straightforward extraction. While a specific yield was not reported in the cited source for this method, it is expected to be efficient.
The choice between these protocols may depend on the scale of the reaction, the availability of reagents, and the specific requirements of the subsequent synthetic steps. For large-scale synthesis, the cost-effectiveness of Protocol 1 might be advantageous. For substrates requiring strictly anhydrous conditions, Protocol 2 would be the more suitable choice.
Safety Information
-
Benzyl chloroformate is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[4]
-
4-hydroxypiperidine is a skin and eye irritant.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
DIPEA is flammable and corrosive.
-
Dichloromethane is a suspected carcinogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Benzyl 4-hydroxypiperidine-1-carboxylate as a building block in drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-hydroxypiperidine-1-carboxylate is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of a wide array of therapeutic agents. Its rigid piperidine scaffold, coupled with a readily modifiable hydroxyl group and a stable N-benzyloxycarbonyl (Cbz) protecting group, makes it an ideal starting material for constructing complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this building block in the development of novel drug candidates, with a focus on its application in the synthesis of antibacterial agents.
The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its favorable pharmacokinetic properties. The hydroxyl group on the 4-position offers a convenient handle for introducing various functionalities through reactions such as etherification, esterification, and the Mitsunobu reaction, allowing for extensive structure-activity relationship (SAR) studies. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under standard hydrogenolysis conditions without affecting other functional groups, enabling further derivatization at the nitrogen atom.
Application in the Synthesis of Oxazolidinone Antibacterials
Oxazolidinones are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes them valuable therapeutic options. This compound can be utilized as a key intermediate in the synthesis of novel oxazolidinone analogues to enhance their potency, solubility, and pharmacokinetic profile.
General Synthetic Strategy
A common strategy involves the coupling of the 4-hydroxypiperidine moiety to the oxazolidinone core. The hydroxyl group of this compound can be functionalized, for example, through a Mitsunobu reaction, to introduce a linker connected to the oxazolidinone pharmacophore. Subsequent deprotection of the Cbz group allows for further modification of the piperidine nitrogen, which has been shown to be crucial for antibacterial activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 4-hydroxypiperidine.
Materials:
-
4-hydroxypiperidine
-
Benzyl chloroformate
-
1N aqueous Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a cooled (ice bath) and well-stirred mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL), slowly add benzyl chloroformate (8.55 mL, 60 mmol) dropwise over 30 minutes.[1]
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Upon completion of the reaction (monitored by TLC), treat the mixture with water, then concentrate it under reduced pressure.
-
Acidify the aqueous phase with hydrochloric acid to a pH of 2.[1]
-
Extract the acidified aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-4-hydroxypiperidine as an oil (yields up to 99%).[1]
Protocol 2: Mitsunobu Reaction for O-Alkylation of this compound
This protocol details a general procedure for the O-alkylation of the hydroxyl group via a Mitsunobu reaction, a key step in attaching the piperidine building block to other molecular scaffolds.
Materials:
-
This compound
-
An acidic nucleophile (e.g., a phenol or an N-hydroxy compound, pKa < 15)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion is indicated by TLC analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired product from byproducts like triphenylphosphine oxide and the hydrazine derivative.
Data Presentation
The utility of this compound is demonstrated in the synthesis of various bioactive compounds. The following table summarizes the biological activity of representative molecules synthesized using this building block or its close derivatives.
| Compound Class | Target | Representative Compound | Biological Activity | Reference |
| Oxazolidinone Analogue | Bacterial Ribosome | Linezolid Analogue | MIC: 8-32 mg/L against M. smegmatis | [2] |
| Dopamine D4 Antagonist | Dopamine D4 Receptor | 4-Benzyloxy-piperidine derivative | Ki = 96 nM | [3] |
| Acetylcholinesterase Inhibitor | Acetylcholinesterase | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | IC50 = 0.56 nM | [4] |
Visualizations
Signaling Pathway: Oxazolidinone Mechanism of Action
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Caption: Mechanism of action of oxazolidinone antibiotics.
Experimental Workflow: Synthesis of an Oxazolidinone Analogue
This diagram illustrates a generalized workflow for synthesizing an oxazolidinone analogue using this compound.
Caption: Synthetic workflow for oxazolidinone analogues.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its utility in the synthesis of novel antibacterial agents, as demonstrated by the protocols and data presented, highlights its importance. The strategic use of its functional groups allows for the creation of diverse chemical libraries, facilitating the optimization of lead compounds and the development of new therapeutics for a range of diseases. Researchers are encouraged to adapt the provided protocols to their specific synthetic targets and to explore the full potential of this important chemical intermediate.
References
- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, synthesis and evaluation of the antibacterial activity of new Linezolid dipeptide-type analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Versatile Role of Benzyl 4-hydroxypiperidine-1-carboxylate in Neurological Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl 4-hydroxypiperidine-1-carboxylate as a key building block in the synthesis of a variety of neurological drugs. The inherent structural features of this compound, namely the protected piperidine nitrogen and the reactive hydroxyl group, make it an ideal starting material for creating diverse molecular scaffolds targeting critical pathways in the central nervous system (CNS). This document outlines detailed synthetic protocols, presents quantitative data for synthesized compounds, and visualizes relevant biological pathways to support researchers in their drug discovery and development endeavors.
Introduction to this compound in CNS Drug Discovery
This compound, also known as 1-(Benzyloxycarbonyl)-4-piperidinol, is a commercially available and synthetically accessible piperidine derivative. The benzyl carbamate (Cbz or Z) protecting group on the piperidine nitrogen provides stability during initial synthetic transformations and can be readily removed under mild conditions to allow for further functionalization. The secondary alcohol at the 4-position serves as a convenient handle for introducing a wide range of substituents through etherification, esterification, or oxidation followed by subsequent reactions.
This strategic combination of a protected nitrogen and a modifiable hydroxyl group has led to the successful synthesis of potent and selective ligands for several key neurological targets, including:
-
Acetylcholinesterase (AChE): Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine core of this compound is a common feature in many potent AChE inhibitors, including the blockbuster drug Donepezil.
-
Dopamine D4 Receptors (D4R): D4 receptors are implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The piperidine scaffold is a privileged structure for the development of D4R antagonists.
-
Histamine H3 Receptors (H3R): H3 receptor antagonists are being investigated for their potential in treating cognitive disorders, narcolepsy, and attention deficit hyperactivity disorder (ADHD). The 4-substituted piperidine motif is a key pharmacophoric element in many H3R antagonists.
Synthesis of Neurological Drug Precursors and Final Compounds
The following sections provide detailed experimental protocols for the synthesis of this compound itself and its subsequent elaboration into precursors for neurological drugs.
Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-hydroxypiperidine.
Experimental Protocol:
-
Dissolve 4-hydroxypiperidine (10.0 g, 99 mmol) and N,N-diisopropylethylamine (87 mL, 495 mmol) in dichloromethane (200 mL).
-
Cool the solution in an ice bath and protect it from atmospheric moisture with a drying tube.
-
Over a period of 2 hours, add benzyl chloroformate (14.1 mL, 99 mmol) dropwise to the cooled solution.
-
After the addition is complete, add water (20 mL) to the reaction mixture.
-
Remove the solvents under reduced pressure.
-
To the residue, add water (200 mL) and ethyl acetate (200 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water (4 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.[1]
| Product | Starting Material | Reagents | Solvent | Yield |
| This compound | 4-Hydroxypiperidine | Benzyl chloroformate, N,N-diisopropylethylamine | Dichloromethane | Not specified in source |
Synthesis of Dopamine D4 Receptor Antagonists
This section details a general synthetic route to potent dopamine D4 receptor antagonists starting from a Boc-protected 4-hydroxypiperidine, which can be adapted for a Cbz-protected starting material like this compound. The key steps involve O-alkylation followed by deprotection and N-alkylation or reductive amination.
Experimental Workflow:
Figure 1: General workflow for the synthesis of Dopamine D4 receptor antagonists.
Experimental Protocol (Adapted from a similar synthesis[2]):
Step 1: O-Alkylation
-
To a solution of this compound in anhydrous DMF, add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired benzyl bromide (BnBr, 1.1 eq.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the benzyl ether intermediate.
Step 2: Cbz-Deprotection
-
Dissolve the benzyl ether intermediate in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the deprotected piperidine. Alternatively, cleavage can be achieved using HBr in acetic acid.
Step 3: N-Functionalization
-
Method A: N-Alkylation
-
To a solution of the deprotected piperidine in a suitable solvent (e.g., acetonitrile), add cesium carbonate (Cs₂CO₃) and the desired arylmethyl bromide.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Method B: Reductive Amination
-
To a solution of the deprotected piperidine in a solvent like dichloromethane, add triethylamine (Et₃N) and the desired aromatic aldehyde (ArCHO).
-
Stir for a short period, then add sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir at room temperature until the reaction is complete.
-
Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography.
-
Quantitative Data for Synthesized Dopamine D4 Receptor Antagonists:
The following table presents the binding affinities (Ki) of various synthesized piperidine-based compounds for the dopamine D4 receptor.
| Compound ID | R Group (on Nitrogen) | R' Group (on Oxygen) | Dopamine D4 Ki (nM)[2] |
| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |
| 9a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 167 |
| 9c | 3-Fluoro-4-methoxybenzyl | 3-Trifluoromethylbenzyl | 166 |
| 9d | 3-Fluoro-4-methoxybenzyl | 4-Chlorobenzyl | 134 |
| 9j | 3-Imidazo[1,5-a]pyridin-1-ylmethyl | 3-Methyl-1-imidazo[1,5-a]pyridinyl | 96 |
Synthesis of Acetylcholinesterase Inhibitors
The synthesis of Donepezil, a potent acetylcholinesterase inhibitor, involves the condensation of an N-benzyl-4-formylpiperidine derivative with 5,6-dimethoxy-1-indanone. While published syntheses often start with precursors to N-benzyl-4-formylpiperidine, a plausible route from this compound would involve oxidation of the hydroxyl group to an aldehyde, followed by removal of the Cbz group and subsequent N-benzylation. A more direct approach found in the literature involves the synthesis of N-benzylpiperidine carboxamide derivatives as AChE inhibitors.
Quantitative Data for Synthesized Acetylcholinesterase Inhibitors:
The table below shows the in vitro inhibitory activity (IC₅₀) of various benzylpiperidine derivatives against acetylcholinesterase.
| Compound ID | Structure | AChE IC₅₀ (µM)[3][4] |
| Lead Compound 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 ± 0.07 |
| Compound 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 |
| Compound 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 |
| Donepezil | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 0.0057 (5.7 nM)[5] |
Biological Signaling Pathways
Understanding the biological context of the drug targets is crucial for rational drug design. The following diagrams illustrate the signaling pathways associated with the neurological targets discussed.
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Figure 2: Simplified Dopamine D4 receptor signaling pathway.
Histamine H3 Receptor Signaling Pathway
Histamine H3 receptors also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. As presynaptic autoreceptors and heteroreceptors, their activation inhibits the release of histamine and other neurotransmitters.
Figure 3: Histamine H3 receptor signaling in a presynaptic neuron.
Acetylcholinesterase Mechanism of Action
Acetylcholinesterase is not a receptor with a signaling cascade but rather an enzyme that terminates the signal of the neurotransmitter acetylcholine by hydrolyzing it in the synaptic cleft.
Figure 4: Mechanism of Acetylcholinesterase and its inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of neurological drug candidates. Its utility has been demonstrated in the preparation of potent acetylcholinesterase inhibitors, dopamine D4 receptor antagonists, and histamine H3 receptor antagonists. The straightforward protocols for its synthesis and subsequent modification, coupled with the significant biological activities of its derivatives, underscore its importance in modern medicinal chemistry and drug discovery. The information provided in these application notes is intended to serve as a practical guide for researchers in the field, facilitating the development of novel therapeutics for debilitating neurological disorders.
References
- 1. prepchem.com [prepchem.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective N-Protection of 4-Hydroxypiperidine using Benzyl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Hydroxypiperidine is a critical bifunctional building block in medicinal chemistry, serving as a scaffold for a wide array of biologically active compounds.[1] Its structure features both a secondary amine and a secondary alcohol, necessitating a strategic use of protecting groups for selective functionalization. This document provides detailed protocols for the N-protection of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl) to yield N-benzyloxycarbonyl-4-hydroxypiperidine. The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group, stable under various conditions, which effectively masks the nucleophilicity of the piperidine nitrogen.[2] This protection allows for subsequent chemical modifications at the hydroxyl group. Furthermore, the Cbz group can be selectively removed, often via catalytic hydrogenolysis, a method orthogonal to the cleavage of many other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group.[1] This note details reaction mechanisms, experimental workflows, and specific protocols for both the protection reaction and subsequent deprotection.
Reaction Overview and Mechanism
The reaction involves the nucleophilic acyl substitution of the secondary amine of 4-hydroxypiperidine on the electrophilic carbonyl carbon of benzyl chloroformate.[3] The presence of a base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3] This transformation converts the reactive amine into a significantly less nucleophilic carbamate.[1][2]
Caption: Overall reaction for the N-protection of 4-hydroxypiperidine.
The mechanism proceeds via the attack of the nitrogen's lone pair on the chloroformate, followed by the collapse of the tetrahedral intermediate to eliminate a chloride ion.
References
Benzyl 4-hydroxypiperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-hydroxypiperidine-1-carboxylate, also known as N-Cbz-4-hydroxypiperidine, is a versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its piperidine core is a prevalent structural motif in numerous centrally active drugs, and the presence of a protected amine and a reactive hydroxyl group offers synthetic handles for facile diversification. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of Dopamine D4 (D4) receptor antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 95798-23-5 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol [1] |
| Appearance | Solid |
| Boiling Point | 167 °C at 0.2 mmHg |
| Density | 1.554 g/mL at 25 °C |
| Refractive Index | n20/D 1.543 |
Application in the Synthesis of Dopamine D4 Receptor Antagonists
The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for the development of therapeutics for various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][3] this compound serves as a key building block for the synthesis of potent and selective D4 receptor antagonists.[2][4]
Biological Context: Dopamine D4 Receptor Signaling Pathway
The D4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by dopamine, the receptor promotes the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP signaling cascade, along with other downstream effects mediated by Gβγ, influences neuronal excitability and neurotransmitter release.[6] D4 receptor antagonists block the binding of dopamine, thereby preventing the initiation of this signaling cascade.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols
The following protocols describe the synthesis of a benzyloxypiperidine-based Dopamine D4 receptor antagonist, utilizing this compound as the starting material.
Workflow for the Synthesis of a Benzyloxypiperidine D4R Antagonist
Caption: Synthetic workflow for a D4R antagonist.
Protocol 1: Synthesis of Benzyl 4-(benzyloxy)piperidine-1-carboxylate
This protocol details the O-alkylation of the hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-(benzyloxy)piperidine-1-carboxylate.
Protocol 2: Synthesis of 4-(Benzyloxy)piperidine
This protocol describes the deprotection of the Cbz group via hydrogenolysis.
Materials:
-
Benzyl 4-(benzyloxy)piperidine-1-carboxylate
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas supply
Procedure:
-
Dissolve Benzyl 4-(benzyloxy)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-(Benzyloxy)piperidine.
Protocol 3: Synthesis of the Final Dopamine D4 Receptor Antagonist (Reductive Amination)
This protocol outlines the final step to introduce the desired substituent on the piperidine nitrogen via reductive amination.
Materials:
-
4-(Benzyloxy)piperidine
-
An appropriate aromatic aldehyde (Ar-CHO)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(Benzyloxy)piperidine (1.0 eq) and the aromatic aldehyde (1.1 eq) in DCM or DCE.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final Dopamine D4 receptor antagonist.
Quantitative Data Summary
The following table presents representative binding affinity data for a series of benzyloxypiperidine-based Dopamine D4 receptor antagonists. The data highlights the high affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes.
| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity vs. D2R | Selectivity vs. D3R |
| 8a | D4R | 205.9 | >30-fold | >30-fold |
| 8w | D4R | 165 | >30-fold | >30-fold |
| 9j | D4R | High | High | High |
| 11a | D4R | 299 | Selective | Selective |
| 11d | D4R | 121 | Selective | Selective |
| 14a | D4R | 0.3 | >2000-fold | >2000-fold |
Data adapted from references[2][4][7].
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system. Its utility in the construction of potent and selective Dopamine D4 receptor antagonists underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this key building block.
References
- 1. ベンジル 4-ヒドロキシ-1-ピペリジンカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Applications of N-Cbz-4-hydroxypiperidine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-4-hydroxypiperidine, also known as benzyl 4-hydroxy-1-piperidinecarboxylate, is a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a hydroxyl group on the piperidine ring and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of N-Cbz-4-hydroxypiperidine in key organic reactions, offering insights into its role in the synthesis of complex molecules and potential drug candidates.
Overview of Synthetic Applications
N-Cbz-4-hydroxypiperidine serves as a pivotal intermediate in the synthesis of various substituted piperidines, which are common structural motifs in many biologically active compounds. The hydroxyl group at the 4-position can be readily functionalized through oxidation, substitution, etherification, and esterification reactions. The Cbz group provides robust protection for the piperidine nitrogen, which can be selectively removed under specific conditions to allow for further derivatization.
Key Synthetic Transformations
Oxidation to N-Cbz-4-piperidone
The oxidation of the secondary alcohol in N-Cbz-4-hydroxypiperidine to the corresponding ketone, N-Cbz-4-piperidone, is a fundamental transformation that opens up a plethora of synthetic possibilities, including reductive amination and the introduction of various nucleophiles at the 4-position.
Table 1: Comparison of Oxidation Methods for N-Protected-4-hydroxypiperidine
| Oxidation Method | Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |
| Dess-Martin Periodinane (DMP) | DMP | Dichloromethane (DCM) | 90-95 | >98% | [Analogous N-Boc reaction] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | ~95 | High | [Analogous N-Boc reaction] |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | Dichloromethane (DCM)/Water | >90 | High | [Analogous N-Boc reaction] |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of N-Cbz-4-hydroxypiperidine to N-Cbz-4-piperidone using Dess-Martin periodinane.
Materials:
-
N-Cbz-4-hydroxypiperidine (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Cbz-4-piperidone.
DOT Diagram: Oxidation Workflow
Caption: Workflow for the oxidation of N-Cbz-4-hydroxypiperidine.
Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group and the introduction of a variety of nucleophiles, such as phenols, imides, and azides. This reaction is highly valuable for creating diverse libraries of piperidine derivatives.
Table 2: Representative Yields for Mitsunobu Reactions with N-Protected-4-hydroxypiperidine
| Nucleophile | Reagents | Solvent | Typical Yield (%) | Reference |
| Hydrazoic Acid (HN₃) | PPh₃, DIAD | Benzene | 40 | [1][2] |
| Diphenylphosphoryl azide (DPPA) | PPh₃, DEAD | THF | 80 | [2] |
| Sulfonamide | PPh₃, DIAD | THF | 91 | [2] |
| Phthalimide | PPh₃, DEAD/DIAD | THF | High | [Analogous N-Boc reaction] |
Experimental Protocol: General Mitsunobu Reaction
This protocol provides a general procedure for the Mitsunobu reaction with N-Cbz-4-hydroxypiperidine.
Materials:
-
N-Cbz-4-hydroxypiperidine (1.0 eq)
-
Nucleophile (e.g., phenol, phthalimide) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Cbz-4-hydroxypiperidine (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
DOT Diagram: Mitsunobu Reaction Pathway
Caption: General pathway of the Mitsunobu reaction.
Etherification and Esterification
The hydroxyl group of N-Cbz-4-hydroxypiperidine can be readily converted into ethers and esters through standard synthetic methodologies, providing access to a wide range of functionalized piperidine derivatives.
Table 3: General Conditions for Etherification and Esterification
| Reaction | Reagents | Base | Solvent | Typical Yield (%) |
| Williamson Ether Synthesis | Alkyl halide (e.g., BnBr) | NaH | THF or DMF | High |
| Acylation | Acyl chloride or Anhydride | Et₃N or Pyridine | DCM or THF | High |
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the formation of an ether linkage at the 4-position of the piperidine ring.
Materials:
-
N-Cbz-4-hydroxypiperidine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Esterification via Acylation
This protocol describes the formation of an ester linkage at the 4-position.
Materials:
-
N-Cbz-4-hydroxypiperidine (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the N-Cbz Group
The removal of the Cbz group is a crucial step to enable further functionalization of the piperidine nitrogen. Catalytic hydrogenolysis is the most common and cleanest method for Cbz deprotection.
Table 4: Common Methods for N-Cbz Deprotection
| Method | Reagents | Solvent | Typical Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | >95 | [3][4] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | High | [3] |
| Acidic Cleavage | HBr in Acetic Acid | Acetic Acid | Variable | [4] |
Experimental Protocol: Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group using catalytic hydrogenation.
Materials:
-
N-Cbz-functionalized piperidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-Cbz protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
DOT Diagram: Synthetic Utility of N-Cbz-4-hydroxypiperidine
Caption: Synthetic pathways from N-Cbz-4-hydroxypiperidine.
Conclusion
N-Cbz-4-hydroxypiperidine is a highly adaptable synthetic intermediate with broad applications in the construction of complex piperidine-containing molecules. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this versatile building block in their synthetic endeavors. The ability to perform a variety of chemical transformations at the 4-position, coupled with the robust nature and selective deprotection of the Cbz group, makes N-Cbz-4-hydroxypiperidine an invaluable tool in the synthesis of novel therapeutic agents.
References
- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
Application Notes: N-Protection of 4-Hydroxypiperidine
Introduction
4-Hydroxypiperidine is a bifunctional synthetic building block of significant importance in medicinal chemistry and drug development. Its structure comprises a secondary amine within a piperidine ring and a secondary hydroxyl group. To achieve selective functionalization at either the nitrogen or oxygen atom, a robust protecting group strategy is essential. This document provides detailed protocols for the N-protection of 4-hydroxypiperidine using three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the desired stability and the specific conditions required for subsequent deprotection.
Choice of N-Protecting Group
The selection of an appropriate N-protecting group is dictated by its stability towards various reaction conditions and the orthogonality of its removal in the presence of other functional groups.
-
Boc (tert-Butoxycarbonyl): The Boc group is one of the most widely used amine protecting groups due to its stability in a broad range of non-acidic conditions.[1] It is readily cleaved under mild acidic conditions, making it suitable for many synthetic routes.[1][2]
-
Cbz (Benzyloxycarbonyl): The Cbz group offers orthogonality to acid- and base-labile protecting groups.[1] It is stable under both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is characterized by its lability under mild basic conditions, often using a secondary amine like piperidine.[3] This allows for deprotection under conditions that leave acid-labile groups intact.[3]
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and water.[1][4]
-
Add a base, such as sodium bicarbonate (1.0 M aqueous solution, 1.0 eq) or potassium carbonate (1.5 eq).[1][4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.0-1.1 eq) to the stirring mixture.[1][4]
-
Allow the reaction to warm to room temperature and stir for 6-16 hours.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
If using an aqueous system, extract the product with dichloromethane (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by freezing crystallization from petroleum ether.[4]
Deprotection of N-Boc Group:
The N-Boc group can be removed using acidic conditions.
-
Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent like 1,4-dioxane.[5]
-
Add a saturated solution of HCl in 1,4-dioxane.[5]
-
Stir the mixture at room temperature for 2 hours.[5]
-
Monitor the deprotection by TLC.[1]
-
Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl to afford 4-hydroxypiperidine hydrochloride.[1][5]
Caption: Workflow for the N-Boc protection of 4-hydroxypiperidine.
Protocol 2: N-Cbz Protection of 4-Hydroxypiperidine
This protocol provides a general procedure for the synthesis of benzyl 4-hydroxypiperidine-1-carboxylate.
Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a 2:1 mixture of THF and water.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add sodium bicarbonate (2.0 eq), followed by the dropwise addition of benzyl chloroformate (1.5 eq).[6]
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until completion.[6]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting residue can be purified by silica gel column chromatography.
Deprotection of N-Cbz Group:
The N-Cbz group is commonly removed by hydrogenolysis.
-
Dissolve N-Cbz-4-hydroxypiperidine in methanol or ethanol in a flask suitable for hydrogenation.[6]
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.[6]
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).[6]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[6]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Caption: Workflow for the N-Cbz protection of 4-hydroxypiperidine.
Protocol 3: N-Fmoc Protection of 4-Hydroxypiperidine
This protocol is adapted from general procedures for the N-Fmoc protection of secondary amines.
Materials:
-
4-Hydroxypiperidine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base
-
Dioxane or a similar organic solvent
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
Add water to the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Deprotection of N-Fmoc Group:
The Fmoc group is cleaved under basic conditions.
-
Dissolve N-Fmoc-4-hydroxypiperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF.[3]
-
Stir the mixture at room temperature. The deprotection is typically rapid.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent or by standard aqueous workup and extraction.
Caption: Workflow for the N-Fmoc protection of 4-hydroxypiperidine.
Quantitative Data Summary
The following tables summarize the key quantitative data for the N-protected 4-hydroxypiperidine derivatives.
Table 1: Reaction Conditions and Yields
| Protecting Group | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Boc | (Boc)₂O | NaHCO₃ / K₂CO₃ | DCM/H₂O or MeOH | 6-16 | 0 to RT | Quantitative[7] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | Not Specified | 0 to RT | ~90 |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | Not Specified | 0 to RT | Good to Excellent[1] |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) [M+H]⁺ |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26[8] | ≥97[9] | 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H)[8] | 154.9, 79.7, 67.5, 42.8, 32.5, 28.5[8] | 202.15[2] |
| N-Cbz-4-hydroxypiperidine | C₁₃H₁₇NO₃ | 235.28[10] | ~98[11] | 7.35 (m, 5H), 5.13 (s, 2H), 3.85 (m, 1H), 3.70 (m, 2H), 3.15 (m, 2H), 1.85 (m, 2H), 1.50 (m, 2H) | 155.3, 136.9, 128.5, 127.9, 127.8, 67.1, 66.8, 43.4, 34.0 | 236.1 |
| N-Fmoc-4-hydroxypiperidine | C₂₀H₂₁NO₃ | 323.39 | ≥97 | 7.76 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 4.47 (d, 2H), 4.24 (t, 1H), 3.90 (m, 1H), 3.75 (m, 2H), 3.20 (m, 2H), 1.90 (m, 2H), 1.55 (m, 2H) | 155.1, 143.9, 141.3, 127.7, 127.0, 125.1, 120.0, 67.2, 66.9, 47.3, 43.5, 34.1 | 324.2 |
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. CAS RN 95798-23-5 | Fisher Scientific [fishersci.com]
- 11. 4-Hydroxypiperidine, N-CBZ protected | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: The Pivotal Role of Piperidine Derivatives in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including its ability to serve as a versatile pharmacophore and its conformational flexibility, have led to its incorporation into a vast array of active pharmaceutical ingredients (APIs). Piperidine derivatives are present in more than twenty classes of pharmaceuticals, targeting a wide range of diseases, including those affecting the central nervous system (CNS), cancer, and pain management.[1][2][3][4][5] This document provides detailed application notes and protocols for the synthesis of key APIs containing the piperidine scaffold, along with insights into their mechanisms of action through signaling pathway diagrams.
Key Piperidine-Containing Active Pharmaceutical Ingredients
This section details the synthesis and pharmacological significance of four prominent APIs that feature a piperidine core: Donepezil, Risperidone, Fentanyl, and Methylphenidate.
Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of mild to moderate Alzheimer's disease.[6] The piperidine moiety in Donepezil is crucial for its interaction with the active site of the enzyme.
Quantitative Data for Donepezil Synthesis:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Benzylation of Ethyl Isonipecotate | Ethyl isonipecotate, Benzyl chloride, K₂CO₃ | - | [4] |
| 2 | Reduction to Alcohol | N-Benzyl ethyl isonipecotate, Vitride | 82 | [4] |
| 3 | Oxidation to Aldehyde | N-Benzyl piperidine alcohol, Oxalyl chloride, DMSO, Triethylamine | 96 | [4] |
| 4 | Aldol Condensation | 5,6-Dimethoxy-1-indanone, N-Benzylpiperidine-4-carboxaldehyde, NaOH, Methanol | - | [4] |
| 5 | Hydrogenation | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, Raney Nickel, Methanesulfonic acid, Methanol | - | [4] |
| 6 | Alternative Hydrogenation | 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridonium bromide, Platinum on activated carbon, Ammonium acetate, Acetic acid, Ethyl acetate, Rectified spirit, H₂ (55-60 psi) | - | [7] |
Experimental Protocol: Synthesis of Donepezil Intermediate (N-Benzyl piperidine-4-carboxaldehyde) [4]
-
N-Benzylation: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent, add potassium carbonate (2 equivalents) and benzyl chloride (1.1 equivalents). Stir the reaction mixture at room temperature until completion (monitored by TLC). Filter the solid and concentrate the filtrate to obtain N-benzyl ethyl isonipecotate.
-
Reduction: Dissolve N-benzyl ethyl isonipecotate in an appropriate solvent and cool the solution. Add Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) solution dropwise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate to yield N-benzyl piperidine alcohol.
-
Oxidation (Swern Oxidation): In a round bottom flask, prepare a solution of oxalyl chloride in dichloromethane and cool it to -70°C. Add dimethyl sulfoxide (DMSO) dropwise, followed by a solution of N-benzyl piperidine alcohol. Stir for 15 minutes, then add triethylamine. Allow the reaction to warm to room temperature. Quench the reaction with water and extract the product. Dry the organic layer and concentrate under vacuum to obtain N-benzyl piperidine-4-carboxaldehyde.
Signaling Pathway: Acetylcholinesterase Inhibition by Donepezil
Donepezil's therapeutic effect stems from its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[8][9] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory.[2][8]
Risperidone: An Atypical Antipsychotic
Risperidone is a second-generation antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10][11]
Quantitative Data for Risperidone Synthesis:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Condensation | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, Na₂CO₃, Acetonitrile/Water | - | [12] |
| 2 | Alternative Condensation | Intermediates I and II, Na₂CO₃ or K₂CO₃, KI, DMF | 46 (overall) | [13] |
Experimental Protocol: Synthesis of Risperidone [12][13]
-
To a mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and sodium carbonate in a solvent mixture of acetonitrile and water, add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 60-85°C) and stir for several hours (e.g., 9 hours to overnight) until the reaction is complete (monitored by HPLC).[13]
-
Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude Risperidone.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/isopropanol).[13]
Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism by Risperidone
Risperidone's antipsychotic action is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[10][14] In the mesolimbic pathway, blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia. The 5-HT2A receptor blockade is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.
Fentanyl: A Potent Synthetic Opioid Analgesic
Fentanyl is a powerful synthetic opioid analgesic that is 50 to 100 times more potent than morphine.[15][16] It is used for managing severe pain, particularly in cancer patients and during and after surgery. The piperidine ring is a core component of Fentanyl's structure, essential for its interaction with opioid receptors.
Quantitative Data for Fentanyl Synthesis:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Synthesis of N-phenylethylpiperidin-4-one | 4-piperidone monohydrate hydrochloride, 2-phenylethyl bromide, K₂CO₃, Acetonitrile | 88 | [17] |
| 2 | Reductive Amination | N-phenylethylpiperidin-4-one, Aniline, NaBH(OAc)₃, Dichloroethane | - | [17] |
| 3 | Acylation | N-[1-(2-phenylethyl)-4-piperidinyl]aniline, Propionyl chloride, Triethylamine, Dichloromethane | 73-78 (overall) | [17] |
Experimental Protocol: Optimized Synthesis of Fentanyl [17]
-
Synthesis of N-phenylethylpiperidin-4-one: To a suspension of 4-piperidone monohydrate hydrochloride and potassium carbonate in acetonitrile, add 2-phenylethyl bromide. Reflux the mixture for several hours. After cooling, filter the solids and concentrate the filtrate. Purify the resulting oil by flash column chromatography to yield N-phenylethylpiperidin-4-one.
-
Reductive Amination: To a solution of N-phenylethylpiperidin-4-one and aniline in dichloroethane, add sodium triacetoxyborohydride in portions. Stir the reaction at room temperature until completion. Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent. Dry and concentrate the organic layer to obtain N-[1-(2-phenylethyl)-4-piperidinyl]aniline.
-
Acylation: Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline and triethylamine in dichloromethane. Cool the solution and add propionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, then dry and concentrate to yield Fentanyl. The product can be further purified by conversion to its hydrochloride or citrate salt.
Signaling Pathway: Mu-Opioid Receptor Activation by Fentanyl
Fentanyl exerts its potent analgesic effects by acting as a strong agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor.[15][18] Activation of the MOR leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels, ultimately leading to a decrease in neuronal excitability and the perception of pain.[15]
Methylphenidate: A Stimulant for ADHD
Methylphenidate is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD).[19] It functions by blocking the reuptake of dopamine and norepinephrine at the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[19][20]
Quantitative Data for Methylphenidate Synthesis:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Esterification of Ritalinic Acid | Ritalinic acid, Methanol, Thionyl chloride | 95 | [21] |
| 2 | Enantioselective Synthesis (Deprotection) | Boc-methylphenidate, Methanolic HCl | 68.5 | [22] |
| 3 | Enantioselective Synthesis (Salt to Free Base) | D-threo-methylphenidate hydrochloride, NaHCO₃ | 92 | [22] |
| 4 | Racemic Synthesis (Condensation) | α-ethoxy carbamate, silyl ketene acetal, TESOTf | 90 (mixture of diastereomers) | [5] |
| 5 | Racemic Synthesis (Hydrogenolysis and HCl salt formation) | Carbamate mixture, H₂, Pd(OH)₂, then 3N HCl/MeOH | 97 (threo), 90 (erythro) | [5] |
Experimental Protocol: Synthesis of Racemic Methylphenidate Hydrochloride [5][21]
-
Esterification of Ritalinic Acid: To a suspension of ritalinic acid in methanol at 0 to -5°C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for several hours. Distill off the solvent and excess thionyl chloride. Add water to the residue and adjust the pH to 10.5-11 with aqueous NaOH. Extract the product with dichloromethane, wash the organic layer, dry, and concentrate to obtain racemic methylphenidate base as an oil.
-
Formation of Hydrochloride Salt: Dissolve the methylphenidate base in a suitable solvent like methanol. Bubble HCl gas through the solution or add a solution of HCl in a solvent. The hydrochloride salt will precipitate. Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry to obtain methylphenidate hydrochloride.
Signaling Pathway: Dopamine Transporter Inhibition by Methylphenidate
Methylphenidate's primary mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[20][23] By inhibiting these transporters, methylphenidate prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling, which is thought to improve attention and focus in individuals with ADHD.[1][20]
Conclusion
The piperidine scaffold remains a cornerstone in the development of new and effective pharmaceuticals. The synthetic methodologies outlined in these notes provide a foundation for the preparation of these vital APIs. Understanding the intricate signaling pathways through which these molecules exert their therapeutic effects is paramount for the rational design of future generations of piperidine-based drugs with improved efficacy and safety profiles. The continued exploration of novel synthetic routes and the deeper elucidation of their biological mechanisms will undoubtedly lead to further advancements in the treatment of a wide range of human diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. ijbms.in [ijbms.in]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. data.epo.org [data.epo.org]
- 14. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fentanyl - Wikipedia [en.wikipedia.org]
- 16. cfsre.org [cfsre.org]
- 17. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Methylphenidate - Wikipedia [en.wikipedia.org]
- 20. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. omicsonline.org [omicsonline.org]
- 22. myexperiment.org [myexperiment.org]
- 23. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Piperidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence underscores the critical importance of robust and versatile synthetic methodologies for accessing functionalized piperidine derivatives. This document provides detailed application notes and experimental protocols for several key synthetic strategies, offering a comparative overview of their scope and utility.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to the piperidine core.[1][3] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the reaction can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[1][4]
Comparative Data of Catalytic Systems
| Catalyst System | Substrate | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ (5 mol%) | Substituted Pyridines | 50-70 | Room Temp | 6-10 | ~95% | [5] |
| Rh/C | Pyridine | 5 | 80 | - | High | [6] |
| Iridium(III) Complex | Substituted Pyridines | - | Mild | - | High | [7] |
| Electrocatalytic (Rh/C) | Pyridine | Ambient | Ambient | - | 98% | [8] |
Experimental Protocol: Heterogeneous Catalytic Hydrogenation using PtO₂
This protocol is adapted from the catalytic hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO₂).[5]
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial Acetic Acid (5 mL)
-
PtO₂ (5 mol%)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]
-
Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.[5]
-
Upon reaction completion (monitored by TLC), carefully vent the hydrogen gas.
-
Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude piperidine derivative by distillation or column chromatography.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the construction of the piperidine ring from acyclic diene precursors.[9] This method, often employing ruthenium-based catalysts, is highly valued for its functional group tolerance and mild reaction conditions.[9]
Experimental Workflow for RCM
Caption: General workflow for piperidine synthesis via RCM.
Experimental Protocol: RCM for a Substituted Piperidine
This protocol is a general representation based on the principles of RCM for piperidine synthesis.[10][11]
Materials:
-
N-protected diallylamine derivative (1.0 mmol)
-
Grubbs' Catalyst (e.g., Grubbs' 1st or 2nd Generation, 5 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected diallylamine derivative (1.0 mmol) in anhydrous, degassed DCM (concentration typically 0.01-0.1 M) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the Grubbs' catalyst (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C).
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting tetrahydropyridine derivative by column chromatography.
-
The tetrahydropyridine can then be reduced to the corresponding piperidine via catalytic hydrogenation (e.g., H₂, Pd/C).
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a classic [4+2] cycloaddition for the synthesis of six-membered nitrogen heterocycles, including piperidine derivatives.[12] The reaction of an imine with a diene can be promoted by Lewis acids or Brønsted acids.[12]
Reaction Scheme
Caption: Aza-Diels-Alder reaction for tetrahydropyridine synthesis.
Experimental Protocol: Aza-Diels-Alder Reaction
This is a generalized protocol for a Lewis acid-catalyzed aza-Diels-Alder reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Diene (e.g., Danishefsky's diene, 1.2 mmol)
-
Lewis Acid (e.g., ZnCl₂, 10 mol%)
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine (1.0 mmol) in the anhydrous solvent under an inert atmosphere, add the aldehyde (1.0 mmol). Stir for 30 minutes to form the imine in situ.
-
Add the Lewis acid (10 mol%) to the reaction mixture and stir for 10 minutes.
-
Add the diene (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are important classes of functionalized piperidines.[13] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[13]
Reaction Mechanism Overview
Caption: Key steps in the Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler Reaction
This is a general protocol for the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde.
Materials:
-
Tryptamine (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tryptamine (1.0 mmol) and the aldehyde (1.1 mmol) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reductive Amination
Reductive amination provides a powerful and versatile "one-pot" approach to the synthesis of piperidines, particularly polyhydroxylated derivatives, from dicarbonyl compounds and an amine.[14][15] The reaction proceeds through the formation of one or two imine intermediates, which are subsequently reduced.[15]
Comparative Data of Reducing Agents in Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Reference |
| H₂/Pd/C | Clean, high yielding | Requires pressure equipment | [15] |
| NaBH₃CN | Mild, selective | Toxic cyanide byproduct | [14] |
| NaBH(OAc)₃ | Mild, less toxic than NaBH₃CN | Can be less reactive | [15] |
| Borane-Pyridine (BAP) | Less toxic, inexpensive | May reduce other functional groups | [16] |
Experimental Protocol: Double Reductive Amination
This protocol is a general representation for the synthesis of a polyhydroxypiperidine from a sugar-derived dicarbonyl compound.[14]
Materials:
-
Sugar-derived dicarbonyl compound (1.0 mmol)
-
Amine source (e.g., ammonium acetate, benzylamine, 1.2 mmol)
-
Sodium cyanoborohydride (NaBH₃CN, 2.5 mmol)
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve the dicarbonyl compound (1.0 mmol) and the amine source (1.2 mmol) in methanol.
-
Adjust the pH of the solution to ~6-7 by the addition of acetic acid.
-
Add sodium cyanoborohydride (2.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the addition of acetone.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by ion-exchange chromatography or silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. bioengineer.org [bioengineer.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. soc.chim.it [soc.chim.it]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl 4-hydroxypiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-hydroxypiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound after synthesis?
A1: Common impurities typically arise from unreacted starting materials or byproducts of the synthesis reaction. The most prevalent impurities include:
-
4-Hydroxypiperidine: Due to an incomplete reaction.
-
Benzyl Chloroformate: Unreacted starting material.
-
Benzyl Alcohol: A potential byproduct from the decomposition of benzyl chloroformate.
-
Residual Solvents: Such as dioxane, ethyl acetate, or dichloromethane, depending on the synthetic and purification procedures used.[1][2]
Q2: How do these impurities affect subsequent reactions?
A2: The presence of impurities can have several adverse effects on subsequent synthetic steps:
-
Reduced Reaction Yields: Impurities can react with reagents, leading to a lower yield of the desired product.
-
Formation of Side Products: For instance, unreacted 4-hydroxypiperidine contains a nucleophilic secondary amine that can compete in reactions like Buchwald-Hartwig aminations, leading to undesired N-arylated byproducts.
-
Inaccurate Stoichiometry: The presence of impurities means the actual amount of this compound is lower than what is measured by weight, affecting the stoichiometry of your reaction.
-
Interference with Analytical Methods: Impurity peaks can complicate the analysis of reaction progress and the characterization of the final product by techniques such as NMR, HPLC, and LC-MS.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and purity of the compound, it is recommended to store it in a cool, dry place, away from light.[3] The material should be kept in a tightly sealed container.
Q4: What is the typical appearance and physical state of pure this compound?
A4: The compound is typically a colorless to pale yellow or orange oil.[2][3] It can also exist as a solid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
-
Possible Cause: Incomplete reaction or loss of product during the work-up and purification steps.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS before starting the work-up.
-
Extraction pH: During the aqueous work-up, ensure the pH is appropriately controlled to prevent the loss of the product in the aqueous layer. One procedure specifies acidifying the aqueous phase before extraction with ethyl acetate.[3]
-
Washing Steps: Minimize the number of washes with water if the product shows some solubility. Use saturated brine for the final wash to reduce the amount of dissolved water in the organic phase.[3]
-
Chromatography Optimization: If using column chromatography, ensure the chosen solvent system provides good separation between the product and impurities to avoid collecting mixed fractions, which would lower the isolated yield of the pure product.
-
Issue 2: Presence of Starting Materials in the Final Product
-
Possible Cause: Incomplete reaction or inefficient purification.
-
Troubleshooting Steps:
-
Column Chromatography: This is a highly effective method for removing both polar (4-hydroxypiperidine) and non-polar (benzyl chloroformate) starting materials. A detailed protocol is provided below.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization can be an effective purification method. Common solvent systems for similar compounds include n-heptane and petroleum ether.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Aqueous Wash: An acidic wash can help remove unreacted 4-hydroxypiperidine.
-
Issue 3: Product Appears as an Oil and is Difficult to Handle
-
Possible Cause: The compound is known to exist as an oil.[2][3] Residual solvent can also contribute to this.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the purified product under a high vacuum.
-
Inducing Crystallization: If a solid form is desired, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or by dissolving the oil in a minimal amount of a solvent in which it is highly soluble and then adding an anti-solvent in which it is insoluble.
-
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight | 235.28 g/mol | [3] |
| Appearance | Colorless to pale yellow/orange oil or solid | [2][3][4] |
| Boiling Point | 167 °C at 0.2 mmHg | [3] |
| Density | 1.554 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.543 | [3] |
| Purity (Assay) | Typically ≥ 97% | [4] |
Experimental Protocols
Protocol 1: Purification by Fast Column Chromatography [3]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A gradient or isocratic elution can be used. One reported system involves:
-
Petroleum ether with 50% dichloromethane.
-
Followed by 10% acetonitrile containing 2% methanol in chloroform.
-
-
Procedure: a. Load the prepared sample onto the silica gel column. b. Begin elution with the less polar solvent system. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC). d. Combine the fractions containing the pure product. e. Remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Extractive Work-up and Purification [2]
-
Quenching: After the reaction is complete, add water to the reaction mixture.
-
Solvent Removal: Concentrate the mixture in vacuo to remove the organic solvent.
-
Extraction: a. Add water and ethyl acetate to the residue and transfer to a separatory funnel. b. Separate the organic and aqueous layers. c. Wash the organic phase multiple times with water (e.g., 4 x 50 mL for a 10g scale reaction).
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product as a colorless oil.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of N-Cbz-4-hydroxypiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cbz-4-hydroxypiperidine, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-Cbz-4-hydroxypiperidine?
The synthesis of N-Cbz-4-hydroxypiperidine is typically achieved through the N-protection of 4-hydroxypiperidine using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a type of Schotten-Baumann reaction.[1][2] The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.
Q2: What are the common side reactions that can lower the yield of N-Cbz-4-hydroxypiperidine?
Several side reactions can occur, leading to a decreased yield of the desired product:
-
O-acylation: The hydroxyl group of 4-hydroxypiperidine can also react with benzyl chloroformate to form an O-Cbz byproduct.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to water and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base.[3] This reduces the amount of reagent available for the desired N-protection.
-
Formation of Di-Cbz Product: While less common with a secondary amine, over-reaction can potentially lead to byproducts.
Careful control of reaction conditions is essential to minimize these side reactions.
Q3: How can I purify the final N-Cbz-4-hydroxypiperidine product?
Purification of the crude product is typically performed using column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes can be used for elution. Recrystallization from a suitable solvent system like ethyl acetate/hexanes can also be employed to obtain the product as a white solid.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-Cbz-4-hydroxypiperidine.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of N-Cbz-4-hydroxypiperidine | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Hydrolysis of benzyl chloroformate: Presence of water in the reaction mixture. 3. Side reactions: Formation of O-acylated or other byproducts. 4. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. 3. Optimize reaction conditions: Refer to the data tables below to select optimal conditions that favor N-acylation. Slow, dropwise addition of Cbz-Cl at a low temperature can improve selectivity. 4. Choose the right base and solvent: Biphasic solvent systems (e.g., THF/water) with a mild inorganic base like sodium bicarbonate can be effective in suppressing side reactions. |
| Presence of O-acylated byproduct | The hydroxyl group of 4-hydroxypiperidine is also nucleophilic and can react with benzyl chloroformate. | 1. Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C) generally favors the more nucleophilic amine's reaction over the alcohol's. 2. Choice of base: A milder base, such as sodium bicarbonate, is often preferred over strong organic bases like triethylamine to minimize O-acylation. 3. Stoichiometry: Use a slight excess (around 1.05-1.1 equivalents) of benzyl chloroformate. A large excess can increase the likelihood of O-acylation. |
| Formation of benzyl alcohol as a major byproduct | This is primarily due to the hydrolysis of benzyl chloroformate by water present in the reaction mixture or during workup. | 1. Strict anhydrous conditions: Use freshly distilled, dry solvents and ensure the starting materials are free of water. 2. Biphasic conditions: Using a two-phase system (e.g., dichloromethane/water or THF/water) can help by keeping the concentration of water in the organic phase low, where the reaction with the amine occurs. 3. Careful workup: Quench the reaction carefully and proceed with the extraction without prolonged exposure to aqueous basic conditions. |
| Difficulty in dissolving the starting material | 4-hydroxypiperidine may have poor solubility in some organic solvents. | 1. Use a co-solvent: A mixture of solvents, such as THF and water or dichloromethane and water, can improve the solubility of the starting amine.[5] |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the reported yields of N-Cbz-4-hydroxypiperidine under various reaction conditions. This data can help in selecting an optimal protocol for your specific laboratory setup and requirements.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Sodium Bicarbonate (NaHCO₃) | THF / Water | 0 to rt | 20 | 90 |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 | 2 | Not specified |
| Potassium Carbonate (K₂CO₃) | Methanol | 25-30 | 6-8 | High (not quantified)[6] |
| Triethylamine (Et₃N) | Dichloromethane (DCM) | Not specified | Not specified | Not specified |
| Pyridine | Dichloromethane (DCM) | Not specified | Not specified | Not specified |
Note: "rt" denotes room temperature.
Experimental Protocols
Protocol 1: N-Cbz Protection of 4-Hydroxypiperidine using Sodium Bicarbonate in a Biphasic System
This protocol is adapted from a procedure reported to have a high yield.
Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Ice bath
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the stirred solution.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Cbz-4-hydroxypiperidine.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for N-Cbz-4-hydroxypiperidine
Caption: A typical workflow for the synthesis of N-Cbz-4-hydroxypiperidine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Benzylation of 4-Hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the benzylation of 4-hydroxypiperidine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
The primary challenge in the benzylation of 4-hydroxypiperidine lies in controlling the chemoselectivity between the secondary amine (N-benzylation) and the secondary alcohol (O-benzylation). The secondary amine is generally the more nucleophilic site; however, side reactions can occur depending on the reaction conditions.
Issue 1: Low Yield of Desired N-Benzylated Product (1-Benzyl-4-hydroxypiperidine)
-
Potential Cause: Competing O-benzylation reaction.
-
Troubleshooting Steps:
-
Choice of Base: Avoid strong bases like sodium hydride (NaH) which can significantly deprotonate the hydroxyl group, leading to O-benzylation. Use of a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended to favor N-alkylation. The reaction can also proceed without a base, though it may be slower as the piperidine itself acts as a base.
-
Solvent Selection: Aprotic solvents such as acetonitrile (MeCN), acetone, or dimethylformamide (DMF) are generally preferred for N-alkylation. Protic solvents might solvate the amine to a greater extent, potentially reducing its nucleophilicity.
-
Temperature Control: Running the reaction at room temperature or slightly elevated temperatures can help favor N-benzylation. Higher temperatures may increase the extent of O-benzylation.
-
Stoichiometry: Use a slight excess of 4-hydroxypiperidine relative to the benzylating agent to minimize di-benzylation.
-
Issue 2: Formation of O-Benzylated Side Product (4-(Benzyloxy)piperidine)
-
Potential Cause: Reaction conditions are too harsh, favoring deprotonation of the hydroxyl group.
-
Troubleshooting Steps:
-
Re-evaluate Base: If a strong base was used, switch to a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of O-benzylation.
-
Protecting Group Strategy: For syntheses where exclusive O-benzylation is desired, the nitrogen should first be protected with a suitable protecting group like tert-butoxycarbonyl (Boc).[1][2]
-
Issue 3: Presence of Di-benzylated Product (1-Benzyl-4-(benzyloxy)piperidine)
-
Potential Cause: Excess of the benzylating agent and/or harsh reaction conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry, using no more than one equivalent of the benzylating agent. A slight excess of 4-hydroxypiperidine can be beneficial.[1]
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize over-alkylation.[3]
-
Milder Conditions: Employ milder reaction conditions (lower temperature, weaker base) to reduce the likelihood of the second benzylation event.
-
Issue 4: Reaction Not Proceeding or Incomplete Conversion
-
Potential Cause: Insufficiently reactive benzylating agent or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Alkylating Agent Reactivity: Benzyl bromide is generally more reactive than benzyl chloride. If using benzyl chloride, consider converting it in situ to the more reactive benzyl iodide (Finkelstein reaction).[1]
-
Increase Reaction Time/Temperature: While higher temperatures can promote side reactions, a modest increase in temperature or a longer reaction time may be necessary to drive the reaction to completion, especially with less reactive reagents.
-
Catalyst: For certain N-alkylation reactions, the use of a catalyst can be beneficial, although for direct benzylation with benzyl halides, it is not always necessary.
-
Quantitative Data Summary
| Target Product | Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Benzyl-4-hydroxypiperidine | 4-Hydroxypiperidine | Benzyl bromide | Cs₂CO₃ | Acetone/Toluene | 20 | 79 | [4] |
| N-Alkylated Piperidine | Piperidine | Alkyl bromide/iodide | None | Acetonitrile | Room Temp. | < 70 | [3] |
| N-Alkylated Piperidine | Piperidine | Alkylating agent | K₂CO₃ | DMF | Room Temp. | - | [3] |
| O-Benzylated N-Boc-4-hydroxypiperidine | N-Boc-4-hydroxypiperidine | Benzyl bromide | NaH | THF | 0 to Room Temp. | >90 | [5] |
Experimental Protocols
Protocol 1: Selective N-Benzylation of 4-Hydroxypiperidine
This protocol is designed to favor the formation of 1-benzyl-4-hydroxypiperidine while minimizing the formation of the O-benzylated and di-benzylated side products.
-
Materials:
-
4-Hydroxypiperidine
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 equivalent) in acetone at room temperature, add cesium carbonate (1.0 equivalent).[4]
-
Stir the suspension, and then add benzyl bromide (1.0 equivalent) dropwise.[4] A solution of benzyl bromide in toluene can be used.[4]
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-benzyl-4-hydroxypiperidine.
-
Visualizations
Caption: Competing reaction pathways in the benzylation of 4-hydroxypiperidine.
Caption: Troubleshooting workflow for benzylation of 4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the main side reaction during the benzylation of 4-hydroxypiperidine?
The main side reaction is the O-benzylation of the hydroxyl group, leading to the formation of 4-(benzyloxy)piperidine. The di-benzylated product, 1-benzyl-4-(benzyloxy)piperidine, can also be formed, especially if an excess of the benzylating agent is used.[1]
Q2: How can I favor N-benzylation over O-benzylation?
To favor N-benzylation, it is crucial to use reaction conditions that do not significantly deprotonate the less acidic hydroxyl group. This typically involves using a mild base, such as potassium carbonate or cesium carbonate, in an aprotic solvent at or near room temperature.[4]
Q3: Is it necessary to use a protecting group for the hydroxyl group to achieve selective N-benzylation?
While not always strictly necessary due to the higher nucleophilicity of the amine, protecting the hydroxyl group can ensure complete selectivity for N-benzylation, especially in complex syntheses.[1] However, for a direct N-benzylation, careful control of reaction conditions often provides good selectivity without the need for protection-deprotection steps.
Q4: What is the role of the base in this reaction?
The base neutralizes the hydrobromic acid (HBr) or hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and stop the reaction.
Q5: Can I use benzyl alcohol directly for the N-benzylation of 4-hydroxypiperidine?
Direct N-alkylation with alcohols is possible but typically requires a catalyst and often proceeds via a "hydrogen borrowing" mechanism. This method can be more environmentally friendly as the only byproduct is water. However, it requires specific catalytic systems and may have its own set of side reactions to consider.
Q6: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (4-hydroxypiperidine), you can observe the disappearance of the starting material and the appearance of the product(s). The N-benzylated product will have a different Rf value than the starting material and the O-benzylated side product.
Q7: What are the best purification methods to separate the N-benzylated product from the side products?
Flash column chromatography on silica gel is the most effective method for separating the desired 1-benzyl-4-hydroxypiperidine from unreacted starting materials and the O-benzylated and di-benzylated side products. The polarity of these compounds is sufficiently different to allow for good separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]
References
Technical Support Center: Optimization of Reaction Conditions for Piperidine N-Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-protection of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the piperidine nitrogen?
A1: The most common protecting groups for the piperidine nitrogen are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the required orthogonality and the stability of the protecting group to various reaction conditions.[1][2]
Q2: How do I choose the right protecting group for my piperidine derivative?
A2: The selection of a suitable protecting group is dictated by its stability under planned reaction conditions and the ease of its removal without affecting other functional groups in the molecule. This is known as an orthogonal protection strategy.[3][4]
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions, including basic and reductive conditions. It is easily removed with strong acids like trifluoroacetic acid (TFA).[2][5][6]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][7] This makes it orthogonal to both Boc and Fmoc groups.[7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable under acidic conditions but is cleaved by mild basic conditions, typically with a solution of piperidine in DMF.[8][9]
Q3: What are the general conditions for Boc protection of piperidine?
A3: The N-protection of piperidine with a Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[10] Common bases include triethylamine (TEA) or sodium bicarbonate. The reaction is often carried out in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10]
Q4: How is the Cbz group introduced onto a piperidine nitrogen?
A4: The Cbz group is introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium bicarbonate, at low temperatures (e.g., 0 °C).[7]
Q5: What is the standard procedure for Fmoc deprotection?
A5: The standard procedure for Fmoc deprotection involves treating the Fmoc-protected substrate with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][9][11] The reaction is typically fast, often completing within minutes at room temperature.[9]
Troubleshooting Guides
Boc-Protection and Deprotection
Q: My Boc-protection reaction is incomplete, resulting in a low yield. What are the possible causes and solutions?
A: Incomplete reactions are a common issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Reagent: Ensure at least a slight excess of Boc anhydride (1.1-1.5 equivalents) is used.
-
Inadequate Base: The base is crucial to neutralize the acid formed during the reaction. Ensure at least one equivalent of a suitable base like triethylamine or sodium bicarbonate is present. For sterically hindered piperidines, a stronger, non-nucleophilic base might be required.
-
Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary for less reactive piperidines.
-
Solvent Choice: Ensure the piperidine derivative is fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture.
Q: I am observing side products during Boc deprotection with TFA. What are they and how can I minimize them?
A: A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[12][13]
-
Problem: The tert-butyl cation is an electrophile and can react with electron-rich functional groups like indoles (in tryptophan) or thioethers (in methionine).
-
Solution: To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[13]
Cbz-Protection and Deprotection
Q: My Cbz-protection reaction is giving a poor yield. What can I do to improve it?
A: Low yields in Cbz protection can often be attributed to the following:
-
Reagent Quality: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can degrade over time. Use fresh or properly stored reagent.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of Cbz-Cl is critical to prevent side reactions.[7]
-
pH Control: Maintaining a basic pH throughout the reaction is essential for the nucleophilic attack of the piperidine nitrogen.
Q: Catalytic hydrogenolysis for Cbz deprotection is not working. What are the possible reasons?
A: Failure of catalytic hydrogenolysis can be due to several factors:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure the starting material and solvent are pure.
-
Catalyst Activity: Use a fresh, active catalyst (e.g., 10% Pd/C). The catalyst should be handled carefully to avoid deactivation.[7]
-
Insufficient Hydrogen: Ensure a proper hydrogen supply, either from a hydrogen balloon or a hydrogenation apparatus. The reaction mixture should be vigorously stirred to ensure good mixing of the gas, liquid, and solid phases.[7]
Fmoc-Protection and Deprotection
Q: During Fmoc deprotection with piperidine, I'm observing a side product with a mass corresponding to the addition of piperidine. What is happening?
A: This is likely due to the reaction of dibenzofulvene (DBF), a byproduct of Fmoc deprotection, with the newly deprotected amine.[12][14]
-
Problem: DBF is an electrophile and can be trapped by the free amine of the peptide, leading to a piperidine adduct.[14]
-
Solution: The use of a sufficient excess of piperidine (typically 20% in DMF) ensures that the piperidine acts as a scavenger for the DBF, preventing its reaction with the peptide.[9]
Q: I am seeing aspartimide formation in my peptide after Fmoc deprotection. How can I prevent this?
A: Aspartimide formation is a common side reaction in peptides containing aspartic acid, particularly in Asp-Gly or Asp-Ser sequences, and is promoted by the basic conditions of Fmoc deprotection.[12][15]
-
Problem: The side-chain carboxylate of aspartic acid can attack the backbone amide, forming a five-membered ring (aspartimide). This can lead to racemization and the formation of β-peptides.[15]
-
Solutions:
-
Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[15]
-
Alternative Bases: Using a weaker base like piperazine in combination with HOBt can be beneficial.[15]
-
Sterically Hindered Protecting Groups: Employing bulky protecting groups on the aspartic acid side chain can sterically hinder the cyclization.[15]
-
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Piperidine
-
Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.[4]
-
Reaction Monitoring: Stir the reaction for 1-4 hours and monitor its progress by thin-layer chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[16]
Protocol 2: General Procedure for N-Cbz Protection of Piperidine
-
Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in an aqueous solution of a base like sodium carbonate or in a mixture of an organic solvent (e.g., DCM) and an organic base (e.g., triethylamine). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature below 5 °C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]
-
Work-up: If using an aqueous base, extract the product with an organic solvent. If using an organic solvent, wash the reaction mixture with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography as needed.
Protocol 3: General Procedure for Fmoc Deprotection
-
Resin Swelling: If working with a solid-phase synthesis, swell the peptidyl-resin in DMF for 30-60 minutes.[8]
-
Deprotection: Drain the solvent and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes.[12]
-
Second Treatment: Drain the deprotection solution and repeat the treatment with a fresh portion of the 20% piperidine in DMF solution for another 5-10 minutes.[12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents and byproducts.[12]
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Piperidine
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA)[2] | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz | Acid, Base | Catalytic Hydrogenolysis[3] | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid | Base (e.g., 20% Piperidine in DMF)[9] | Boc, Cbz |
Table 2: Troubleshooting Common Issues in Piperidine N-Protection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Boc-Protection | Insufficient Boc₂O or base; low reactivity. | Use a slight excess of Boc₂O and base; consider gentle heating. |
| Side products in Boc-deprotection | Alkylation by tert-butyl cation. | Add scavengers like triisopropylsilane (TIS) or anisole.[13] |
| Low yield in Cbz-protection | Degraded Cbz-Cl; poor temperature control. | Use fresh Cbz-Cl; maintain reaction temperature at 0-5 °C.[7] |
| Failed Cbz-deprotection | Catalyst poisoning or inactivity. | Use pure starting materials and fresh catalyst; ensure adequate hydrogen supply.[7] |
| Piperidine adduct in Fmoc-deprotection | Reaction of dibenzofulvene with the free amine. | Use a sufficient excess of piperidine (20% in DMF).[9] |
| Aspartimide formation | Base-catalyzed cyclization of aspartic acid. | Add HOBt to the deprotection solution; use a weaker base like piperazine.[15] |
Visualizations
Caption: General experimental workflows for Boc protection and Fmoc deprotection.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Protecting_group [chemeurope.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N-Cbz Deprotection of Piperidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-Cbz (benzyloxycarbonyl) deprotection of piperidine derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during the N-Cbz deprotection of piperidine derivatives, presented in a question-and-answer format.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenation
Question: My N-Cbz deprotection using catalytic hydrogenation (e.g., H₂ gas with Pd/C) is slow or fails to reach completion. What are the potential causes, and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), amines, or other impurities in the starting material or solvent.[1][2][3]
-
Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and diminish over time.
-
Insufficient Hydrogen: Inadequate hydrogen pressure or poor gas-liquid mixing can lead to an incomplete reaction.[1][2]
-
Product Inhibition: The deprotected piperidine product, being an amine, can coordinate to the palladium catalyst and inhibit its activity.[1][5]
-
Poor Solubility: The N-Cbz protected piperidine derivative may have limited solubility in the chosen reaction solvent, hindering its access to the catalyst surface.[2]
Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis
A troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: Side Product Formation
Question: I am observing unexpected side products during my N-Cbz deprotection. What are the common side reactions, and how can I minimize them?
Answer: Side reactions can significantly lower your yield and complicate the purification of the desired product. The nature of the side products often depends on the deprotection method used.
Common Side Reactions and Their Prevention:
-
N-Benzylation: During catalytic hydrogenation, the benzyl group can sometimes be transferred to the newly formed amine, resulting in an N-benzyl piperidine side product. This is more likely to occur if the reaction stalls or if there is a localized lack of hydrogen.
-
Prevention: Ensure a sufficient hydrogen supply and efficient stirring. The addition of a small amount of acid can also help by protonating the product amine, making it less nucleophilic.
-
-
Over-reduction: If your piperidine derivative contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), they may also be reduced under catalytic hydrogenation conditions.[6]
-
Prevention: If you have reducible functional groups that you wish to preserve, consider using a milder or more selective deprotection method. Transfer hydrogenation with ammonium formate can sometimes be more selective.[6] Alternatively, non-reductive methods like acidic or nucleophilic cleavage are excellent choices.[3][6]
-
-
Ring Opening/Fragmentation: Under harsh acidic conditions, particularly with certain substitution patterns on the piperidine ring, ring fragmentation or other rearrangements can occur.
-
Prevention: Use milder acidic conditions. For example, instead of HBr in acetic acid, you might try HCl in a non-reactive solvent like dioxane or isopropanol.[7] Careful control of reaction temperature and time is also crucial.
-
-
Acetylation: When using HBr in acetic acid for deprotection, the deprotected amine can sometimes be acetylated by the solvent, leading to an N-acetylpiperidine byproduct.
-
Prevention: Use a non-acetylating solvent system, such as HCl in dioxane or isopropanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for N-Cbz deprotection of piperidine derivatives?
A1: Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is the most widely used method for N-Cbz deprotection. It is generally clean and efficient, with the byproducts being toluene and carbon dioxide, which are easily removed.[8] However, the "best" method is always substrate-dependent.
Q2: When should I consider using transfer hydrogenation instead of standard catalytic hydrogenation?
A2: Catalytic transfer hydrogenation, often using ammonium formate as the hydrogen donor, is a good alternative when you want to avoid the use of high-pressure hydrogen gas, making it a safer option for standard laboratory setups.[9][10][11] It can sometimes offer better selectivity in the presence of other reducible groups.
Q3: Are there any non-reductive methods for N-Cbz deprotection?
A3: Yes, there are several non-reductive methods. Acidic cleavage using reagents like HBr in acetic acid or HCl in an organic solvent is a common alternative.[7][12] Lewis acids such as TMSI (trimethylsilyl iodide) can also be used, although caution is advised due to the potential for side reactions. More recently, nucleophilic cleavage methods, for example using a thiol and a base, have been developed for substrates that are sensitive to both reduction and strong acids.[6][13]
Q4: How do I choose the best work-up procedure for my deprotection reaction?
A4: The work-up procedure depends on the deprotection method and the properties of your product.
-
For Catalytic Hydrogenation: After the reaction, the catalyst is typically removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to give the crude product.[8]
-
For Acidic Deprotection: The reaction mixture is usually concentrated to remove excess acid. The residue is then dissolved in water and basified (e.g., with NaHCO₃ or NaOH) to neutralize the acid and deprotonate the piperidine nitrogen. The free amine can then be extracted with an organic solvent.
-
For Transfer Hydrogenation with Ammonium Formate: The work-up is similar to catalytic hydrogenation. After catalyst filtration, the solvent is evaporated. If the formate salt of the product is formed, a basic work-up may be necessary to obtain the free amine.[14]
Data Presentation: Comparison of N-Cbz Deprotection Methods
The following tables summarize quantitative data for various N-Cbz deprotection protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Catalytic Hydrogenation and Transfer Hydrogenation
| Method | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp | 1-12 h | >90 | The most common method.[15] |
| Catalytic Hydrogenation | Pd(OH)₂/C | H₂ (1 atm) | Ethanol | Room Temp | 4-24 h | High | Pearlman's catalyst, often more active.[4] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10-60 min | 85-98 | Rapid and avoids H₂ gas.[10] |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temp | 5-30 min | >95 | Very fast, but forms the formate salt.[2][16] |
| Rapid Hydrogenolysis | 10% Pd/C | NaBH₄ | Methanol | Room Temp | 3-10 min | ~98 | Extremely fast deprotection.[17] |
Table 2: Acidic and Nucleophilic Cleavage Methods
| Method | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Acidic Cleavage | 33% HBr/Acetic Acid | Acetic Acid | Room Temp | 1-2 h | High | Can cause side reactions with sensitive substrates. |
| Acidic Cleavage | HCl in Dioxane (4M) | Dioxane | Room Temp | 1-3 h | High | A milder alternative to HBr/AcOH. |
| Lewis Acid Cleavage | AlCl₃ | HFIP | Room Temp | 2-16 h | High | Good functional group tolerance.[8][13] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAC | 75 | Variable | High | Useful for substrates with sulfur or reducible groups.[18] |
Experimental Protocols
Below are detailed methodologies for key N-Cbz deprotection experiments.
Protocol 1: Catalytic Hydrogenation using H₂ Gas
-
Materials:
-
N-Cbz-protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
-
-
Procedure:
-
Dissolve the N-Cbz-protected piperidine derivative (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, and then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction is under a hydrogen atmosphere.[3]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for atmospheric pressure).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[8]
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.
-
Experimental Workflow for Catalytic Hydrogenation
A general experimental workflow for N-Cbz deprotection via catalytic hydrogenation.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Materials:
-
N-Cbz-protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite® for filtration
-
-
Procedure:
-
To a stirred suspension of the N-Cbz-protected piperidine derivative (1.0 equiv) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 equiv) in a single portion under a nitrogen atmosphere.[10]
-
Heat the resulting reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the catalyst by filtration through a Celite® pad, and wash the pad with chloroform or methanol.[10]
-
The combined organic filtrate is concentrated under reduced pressure to afford the deprotected piperidine derivative. A basic work-up may be required to obtain the free amine from its formate salt.
-
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
-
Materials:
-
N-Cbz-protected piperidine derivative
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether for precipitation
-
-
Procedure:
-
Dissolve the N-Cbz-protected piperidine derivative (1.0 equiv) in a minimal amount of 33% HBr in acetic acid at room temperature.
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the piperidine derivative as its hydrobromide salt.
-
To obtain the free amine, dissolve the salt in water, basify with a suitable base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. tdcommons.org [tdcommons.org]
- 8. benchchem.com [benchchem.com]
- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Stability of Benzyl 4-hydroxypiperidine-1-carboxylate under acidic/basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Benzyl 4-hydroxypiperidine-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the cleavage of the carbamate bond. Under acidic conditions, this typically proceeds via acid-catalyzed hydrolysis to yield 4-hydroxypiperidine, benzyl alcohol, and carbon dioxide. In strong basic conditions, saponification (base-catalyzed hydrolysis) can occur, also resulting in the formation of 4-hydroxypiperidine and benzyl alcohol.
Q2: Is this compound sensitive to light or heat?
A2: While the Cbz (benzyloxycarbonyl) group is generally robust, prolonged exposure to high temperatures or UV light can lead to degradation. Thermal stress can accelerate hydrolysis, while photolytic stress may induce radical-based degradation pathways. It is recommended to store the compound in a cool, dark place.
Q3: I see an unexpected peak in my HPLC analysis after storing my compound in a solution. What could it be?
A3: An unexpected peak could be a degradation product or an impurity from your solvent or reagents. First, run a blank injection of your solvent to rule out solvent impurities. If the peak persists, it is likely a degradant. The most probable degradation product is 4-hydroxypiperidine. Other possibilities include byproducts from the decomposition of the Cbz group. Mass spectrometry (LC-MS) analysis is recommended to identify the structure of the unknown peak.
Q4: Can I use this compound in reactions with strong nucleophiles?
A4: While the carbamate is a relatively stable protecting group, strong nucleophiles can potentially attack the carbonyl carbon of the carbamate, leading to its cleavage. The reactivity will depend on the specific nucleophile, solvent, and temperature. It is advisable to conduct a small-scale trial experiment to assess the stability of the compound under your specific reaction conditions.
Troubleshooting Guides
Issue 1: Significant Degradation of Compound under Mildly Acidic Conditions
-
Possible Cause: The presence of certain reagents or catalysts in your reaction mixture may be accelerating the hydrolysis of the carbamate. Elevated temperatures can also contribute to this issue.
-
Troubleshooting Steps:
-
Analyze a Control Sample: Prepare a solution of this compound in the same solvent system but without other reagents and analyze its stability over time.
-
Lower the Temperature: If the reaction conditions permit, try running your experiment at a lower temperature to minimize acid-catalyzed hydrolysis.
-
Consider an Alternative Protecting Group: If the Cbz group proves too labile for your intended acidic conditions, consider using a more acid-stable protecting group.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause: Inconsistent results can arise from variations in sample preparation, analytical methodology, or storage conditions. The purity of the initial material can also play a significant role.
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your HPLC or other analytical method is validated for stability indicating studies. The method should be able to separate the parent compound from all potential degradation products.
-
Standardize Sample Handling: Implement a strict protocol for sample preparation, including solvent degassing, precise pH adjustment, and consistent storage of analytical samples.
-
Characterize Starting Material: Use a well-characterized, high-purity batch of this compound for your studies.
-
Quantitative Stability Data
The following table summarizes illustrative data from a forced degradation study of this compound. This data is representative and should be used as a guideline. Actual results may vary based on specific experimental conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2% | 4-hydroxypiperidine, Benzyl alcohol |
| 0.01 M HCl | 48 | 60 | 8.5% | 4-hydroxypiperidine, Benzyl alcohol |
| 0.1 M NaOH | 24 | 60 | 12.8% | 4-hydroxypiperidine, Benzyl alcohol |
| 0.01 M NaOH | 48 | 60 | 6.3% | 4-hydroxypiperidine, Benzyl alcohol |
| 3% H₂O₂ | 24 | 25 | < 1% | Not significant |
| Thermal | 48 | 80 | 4.1% | 4-hydroxypiperidine |
| Photolytic | 24 | 25 | 2.5% | Minor unidentified degradants |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Base-catalyzed degradation (saponification) of this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: A decision tree for troubleshooting unexpected HPLC results.
Technical Support Center: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from unreacted starting materials, side reactions, and decomposition of reagents. These include:
-
Unreacted 4-hydroxypiperidine: A polar impurity that can be difficult to remove if the reaction does not go to completion.
-
Unreacted Benzyl Chloroformate: Although reactive, traces may remain if not fully quenched.
-
Benzyl Alcohol: A primary decomposition product of benzyl chloroformate, especially in the presence of moisture.[1][2][3]
-
Dibenzyl Carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol.
-
Benzyl Chloride: Can be formed from the thermal decomposition of benzyl chloroformate.[3][4]
-
Over-alkylation products: Though less common under controlled conditions, reaction at the hydroxyl group is a possibility.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC analysis is typically a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the 4-hydroxypiperidine starting material (which will have a very low Rf value) and the appearance of the product spot (with a higher Rf) indicate the progression of the reaction. Staining with potassium permanganate or iodine can help visualize the spots.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is the most common and effective method for removing a wide range of impurities. Silica gel is typically used as the stationary phase with a gradient elution of ethyl acetate in hexane.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient method for obtaining highly pure material. Suitable solvent systems include ethyl acetate/heptane or methanol/water.[5]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed. Consider a slight excess of benzyl chloroformate. |
| Decomposition of Benzyl Chloroformate | Use fresh, high-quality benzyl chloroformate. Ensure the reaction is performed under anhydrous conditions where possible, as moisture can lead to its decomposition.[1][2] |
| Loss during Work-up | Be cautious during the aqueous work-up. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with an organic solvent like ethyl acetate to maximize recovery. |
| Product Adsorption on Silica Gel | If using column chromatography, the polar nature of the product can lead to tailing and loss on the column. Deactivating the silica gel with a small amount of triethylamine in the eluent can help mitigate this. |
Problem 2: Presence of Impurities After Purification
| Impurity Detected | Recommended Action |
| Unreacted 4-hydroxypiperidine | This highly polar impurity can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. If it persists, careful column chromatography with a gradually increasing polarity of the eluent should effectively separate it. |
| Benzyl Alcohol | Benzyl alcohol is a common impurity. It can be removed by thorough washing of the organic layer with water and brine during the work-up. If it co-elutes with the product during column chromatography, a change in the solvent system (e.g., dichloromethane/ethyl acetate) may improve separation. Recrystallization can also be effective. |
| Dibenzyl Carbonate | This non-polar impurity can be effectively removed by column chromatography, as it will elute much faster than the desired product. |
Quantitative Data
The following table summarizes typical purity levels and yields that can be expected at different stages of the synthesis and purification process.
| Stage | Purity (by HPLC/GC) | Yield |
| Crude Product (after work-up) | 85-95% | 90-98% |
| After Column Chromatography | >98% | 75-90% |
| After Recrystallization | >99% | 60-80% (may be lower depending on crude purity) |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate
-
Sodium bicarbonate (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) and sodium bicarbonate (1.5 eq) in a mixture of DCM and water (1:1).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Key Experiment 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Synthesis and Purification Workflow for this compound.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
Technical Support Center: Scaling Up the Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, offering troubleshooting advice for common issues encountered during laboratory and pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up this synthesis from laboratory to industrial production can introduce several challenges. The primary issues often revolve around:
-
Exothermic Reaction Control: The reaction between 4-hydroxypiperidine and benzyl chloroformate is exothermic. What is manageable on a small scale can lead to thermal runaways in larger reactors if not properly controlled, potentially causing product decomposition and the formation of byproducts.
-
Mass and Heat Transfer Limitations: In larger vessels, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. This can result in incomplete reactions and an increase in impurity formation.
-
Reagent Addition Rate: The rate of addition of benzyl chloroformate is critical. A slow and controlled addition is necessary to manage the exotherm. On a larger scale, maintaining a consistent and appropriate addition rate can be challenging.
-
Work-up and Purification: Laboratory-scale purification methods like column chromatography are often not feasible or economical at an industrial scale. Developing a robust crystallization or distillation process for purification is a key challenge.
-
Impurity Profile: The types and quantities of impurities may differ between small and large-scale batches. New or previously undetected impurities can emerge at a larger scale, requiring thorough analysis and control.
Q2: What are the key safety precautions to consider when working with benzyl chloroformate on a large scale?
A2: Benzyl chloroformate is a hazardous reagent that requires careful handling, especially in large quantities. Key safety precautions include:
-
Moisture Sensitivity: Benzyl chloroformate reacts with water and moisture to produce toxic and corrosive hydrogen chloride (HCl) gas and can also decompose to form phosgene at elevated temperatures.[1][2][3] All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Thermal Instability: The reagent can decompose at elevated temperatures. It is crucial to store it in a cool, dry place and to control the temperature of the reaction mixture carefully.
-
Corrosivity: It is corrosive to metals and tissues.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. For larger quantities, a face shield and respiratory protection may be necessary.
-
Exothermic Reaction: As mentioned, the reaction is exothermic. A robust cooling system for the reactor is necessary to prevent a runaway reaction.
Q3: What are the likely byproducts in this synthesis, especially at a larger scale?
A3: Potential byproducts can arise from several sources:
-
Di-acylated products: If the reaction conditions are not carefully controlled, the hydroxyl group of the product can react with another molecule of benzyl chloroformate to form a carbonate byproduct.
-
Unreacted starting materials: Incomplete reaction can leave residual 4-hydroxypiperidine or benzyl chloroformate.
-
Degradation products: Benzyl chloroformate can degrade to benzyl alcohol and other compounds, which may then participate in side reactions. Impurities in the starting benzyl chloroformate, such as benzyl chloride and benzaldehyde, can also lead to the formation of related impurities in the final product.
-
Over-alkylation: If a strong base is used in excess, there is a possibility of side reactions involving the piperidine ring.
Q4: How can I purify this compound on a large scale without using column chromatography?
A4: While column chromatography is effective in the lab, it is generally not practical for large-scale production.[4] Alternative purification methods include:
-
Crystallization: This is often the most viable method for large-scale purification of solid compounds. Developing a suitable solvent system is key. A combination of a good solvent (in which the product is soluble at high temperatures) and an anti-solvent (in which the product is insoluble) is often effective.
-
Distillation: As this compound is an oil at room temperature with a high boiling point, vacuum distillation can be an effective purification method for removing less volatile or more volatile impurities.
-
Liquid-Liquid Extraction: A carefully designed series of aqueous extractions at different pH values can help remove basic and acidic impurities.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | - Ensure the reactor's cooling system is adequate for the batch size. - Monitor the internal reaction temperature closely. - Consider a slower addition rate of benzyl chloroformate to better manage the exotherm. |
| Inefficient Mixing | - Use an appropriate agitator and agitation speed for the reactor geometry to ensure homogeneity. - Check for "dead zones" in the reactor where mixing is poor. |
| Incomplete Reaction | - Verify the quality and stoichiometry of all reagents. - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) until completion is confirmed. |
| Product Loss During Work-up | - Optimize the extraction procedure to minimize the formation of emulsions. - Ensure the pH is accurately adjusted during aqueous washes to prevent product loss. |
Issue 2: Product Purity is Lower Than in Lab-Scale Batches
| Potential Cause | Troubleshooting Steps |
| Increased Impurity Formation | - Re-evaluate the reaction temperature and reagent addition rate. Localized overheating due to poor mixing can increase byproduct formation. - Analyze the impurity profile to identify the major contaminants and their potential sources. |
| Ineffective Purification | - If using crystallization, screen for a more effective solvent system. Consider seeding the crystallization to improve consistency. - For distillation, ensure the vacuum level and temperature profile are optimized for the separation of the desired product from impurities. |
| Contamination from Equipment | - Ensure the reactor and all transfer lines are thoroughly cleaned before use. |
| Lower Quality Starting Materials | - Analyze the purity of the starting materials, as larger batches may be sourced from different suppliers with varying quality. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale (e.g., 50g) | Pilot-Scale (e.g., 5kg) | Key Considerations for Scale-Up |
| Yield | Typically >95% | 85-95% | Yields may decrease slightly due to less ideal heat and mass transfer. |
| Reaction Time | 1-2 hours | 3-5 hours | Slower reagent addition and longer heating/cooling times are required. |
| Purity (crude) | ~90-95% | ~80-90% | Impurity levels may be higher before dedicated large-scale purification. |
| Purification Method | Column Chromatography | Crystallization/Distillation | Chromatography is generally not scalable for this type of product. |
| Major Impurities | Unreacted starting materials | Unreacted starting materials, di-acylated byproduct, thermal degradation products | New impurities may appear due to longer reaction times and higher temperatures. |
Experimental Protocols
Detailed Methodology for Scaled-Up Synthesis
This protocol describes a representative procedure for the synthesis of this compound on a pilot scale.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
4-Hydroxypiperidine
-
Benzyl chloroformate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 4-hydroxypiperidine (e.g., 500 g) and toluene (e.g., 2.5 L). Begin agitation.
-
Base Addition: Prepare a solution of NaOH (e.g., 210 g) in water (e.g., 2.5 L) and add it to the reactor.
-
Cooling: Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.
-
Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (e.g., 880 g) to the reaction mixture via the addition funnel over 2-3 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water (2 x 2 L) and brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound with high purity.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Purity Assessment of N-Cbz-4-hydroxypiperidine
Welcome to the technical support center for the analytical techniques used in the purity assessment of N-Cbz-4-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of N-Cbz-4-hydroxypiperidine?
A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is ideal for quantifying non-volatile impurities. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile components, including residual solvents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantifying proton-containing impurities.[1][2]
Q2: What are the common impurities found in N-Cbz-4-hydroxypiperidine?
A2: Common impurities often originate from the synthetic route. The primary impurities are typically unreacted starting materials and byproducts related to the Cbz protecting group. These may include:
-
4-Hydroxypiperidine: Resulting from incomplete protection of the starting material.
-
Benzyl Alcohol, Dibenzyl Carbonate, and Benzyl Chloroformate: Byproducts and unreacted reagents from the Cbz protection step.[3]
Q3: How do impurities in N-Cbz-4-hydroxypiperidine affect downstream applications?
A3: Impurities can have several detrimental effects, including:
-
Reduced Reaction Yields: Impurities can compete for reagents, leading to lower yields of the desired product.[1]
-
Formation of Side Products: Reactive impurities can participate in subsequent reactions, complicating purification and analysis.[1]
-
Altered Physical Properties: The presence of contaminants can change properties like melting point and solubility.[2]
-
Interference with Analytical Methods: Impurity peaks can co-elute with the main compound or other components, complicating the analysis of reaction progress.[1][2]
Q4: What is a typical purity specification for N-Cbz-4-hydroxypiperidine?
A4: For research and development purposes, a purity of >98% is often considered acceptable.[4][5] However, for pharmaceutical applications, much stricter purity requirements are enforced, often exceeding 99.5% with stringent controls on specific impurities.[3]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing
-
Possible Cause: Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column.[6]
-
Troubleshooting Steps:
-
Add a Competitive Amine: Introduce a small amount of an amine, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[3]
-
Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the piperidine nitrogen, reducing its interaction with the stationary phase.
-
Issue 2: Poor Resolution Between the Main Peak and Impurities
-
Possible Cause: The mobile phase composition is not optimal for separating compounds with similar polarities.[3]
-
Troubleshooting Steps:
-
Adjust the Gradient: If using a gradient, make it shallower to enhance separation.[3]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve resolution.[3]
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of impurities, thereby altering their retention times.[3]
-
Issue 3: Variable Retention Times
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration.[7]
-
Troubleshooting Steps:
-
Ensure Proper Mixing and Degassing: Prepare fresh mobile phase and ensure it is thoroughly degassed.[7]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[7]
-
Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[7]
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This Reverse-Phase HPLC (RP-HPLC) method is suitable for the routine purity assessment of N-Cbz-4-hydroxypiperidine.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Sample Preparation: Accurately weigh approximately 10 mg of the N-Cbz-4-hydroxypiperidine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Data Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of N-Cbz-4-hydroxypiperidine.[8]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Split/splitless injector
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a more volatile trimethylsilyl ether.[8]
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities can be identified by their mass spectra.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Detector | MS or FID |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Injection Volume | 1 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte.[8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation: Accurately weigh about 10-20 mg of N-Cbz-4-hydroxypiperidine and a known amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.[8]
Data Analysis: The purity is calculated by comparing the integral of a characteristic peak of N-Cbz-4-hydroxypiperidine to the integral of a peak from the internal standard.
| Parameter | Condition |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid |
| Pulse Program | Standard quantitative 1H experiment |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16 or higher for good signal-to-noise |
Visualizations
Caption: Workflow for HPLC Purity Assessment of N-Cbz-4-hydroxypiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. benchchem.com [benchchem.com]
- 4. 95798-23-5 Cas No. | 4-Hydroxypiperidine, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 5. 4-Hydroxypiperidine, N-CBZ protected | CymitQuimica [cymitquimica.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Piperidine Carboxylates
Welcome to the technical support center for the synthesis of piperidine carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidine carboxylate core structure?
A1: The primary synthetic routes include the catalytic hydrogenation of pyridine carboxylates, various cyclization strategies, and the functionalization of pre-existing piperidine rings. The reduction of pyridines is a widely used method, though it presents challenges such as requiring harsh conditions and managing chemoselectivity.[1][2][3][4] Cyclization methods, like intramolecular aza-Michael reactions and transition metal-catalyzed annulations, offer alternative pathways to construct the piperidine ring.[5][6]
Q2: Why is N-protection necessary during the synthesis of piperidine carboxylates?
A2: The secondary amine of the piperidine ring is nucleophilic and can participate in unwanted side reactions. Protecting groups, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), are crucial to prevent over-alkylation or acylation and to direct the reactivity of other functional groups on the molecule.[7][8] The choice of protecting group is also important for orthogonal deprotection strategies in multi-step syntheses.[7]
Q3: I am observing significant racemization of my chiral piperidine carboxylic acid during an amide coupling reaction. What could be the cause and how can I mitigate it?
A3: Racemization is a common issue when activating chiral carboxylic acids, often proceeding through an azlactone intermediate.[9] To minimize this, consider using coupling reagents known to suppress racemization, such as phosphonium or aminium-based reagents, sometimes with additives.[9] Careful control of reaction temperature and the choice of a non-nucleophilic base can also help preserve stereochemical integrity.
Q4: My catalytic hydrogenation of a substituted pyridine carboxylate is not proceeding to completion or is giving multiple products. What are the likely issues?
A4: Catalytic hydrogenation of pyridines can be challenging due to the aromatic stability of the ring.[2] Incomplete conversion can result from insufficient hydrogen pressure, inadequate temperature, or catalyst poisoning.[2][4][10] The formation of multiple products can be due to the non-selective reduction of other functional groups (e.g., olefins, nitro groups) or dehalogenation if halogen substituents are present.[1] The catalyst itself (e.g., PtO₂, Rh/C, Pd/C) and the solvent system can significantly influence the reaction's success and stereoselectivity (formation of cis/trans isomers).[1][3]
Q5: What are the main challenges when scaling up the synthesis of piperidine carboxylates?
A5: Scaling up from a laboratory to a pilot or industrial scale introduces several challenges.[11] These include managing thermal gradients in larger reactors, ensuring efficient mixing to avoid localized concentration spikes, and controlling gas evolution.[11] Side reactions that were minor on a small scale can become significant, impacting yield and purity.[11] Furthermore, processes that rely on chromatography for purification at the lab scale may become cumbersome and costly, necessitating the development of alternative purification methods like crystallization or salt formation.[12][13]
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation of Pyridine Carboxylates
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Conversion | Inadequate hydrogen pressure or temperature. | Increase hydrogen pressure (typically 30-80 bar) and/or temperature (60-100 °C) as tolerated by the substrate.[4] Consider using a high-pressure reactor.[10] |
| Catalyst poisoning. | Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Consider using a different catalyst (e.g., PtO₂, Rh₂O₃, Pd/C).[1][10] | |
| Catalyst activity is too low. | Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂) can be more reactive than Pd/C.[10] | |
| Mixture of Products | Non-selective reduction of other functional groups. | Choose a catalyst with higher chemoselectivity or protect sensitive functional groups prior to hydrogenation. |
| Dehalogenation of the substrate. | This is a common side reaction.[1] Consider alternative synthetic routes or milder hydrogenation conditions if possible, although this is often difficult to avoid. | |
| Formation of a mixture of cis and trans isomers. | The diastereomeric ratio can be influenced by hydrogen pressure and the catalyst. Experiment with different pressures and catalysts (e.g., Pt/C) to optimize for the desired isomer.[4] |
Issue 2: Side Reactions During Coupling and Derivatization
| Symptom | Side Reaction | Suggested Solution |
| Unexpected mass corresponding to starting material + guanidinium group. | Guanidinium Byproduct Formation with HATU/HBTU reagents.[9] | Avoid a large excess of the coupling reagent. Use stoichiometric amounts or pre-activate the carboxylic acid before adding the piperidine.[9] |
| Formation of a cyclic dimer, especially with piperidine-2-carboxamides. | Diketopiperazine (DKP) Formation. [9] | After N-deprotection, proceed immediately with the next coupling step to minimize the time the free amine is available for intramolecular cyclization.[9] |
| Loss of stereochemistry at a chiral center. | Racemization/Epimerization. [9] | Use racemization-suppressing coupling reagents. Maintain low reaction temperatures and use a non-nucleophilic base like DIEA.[9] |
| Multiple alkylations or acylations on the piperidine nitrogen. | Over-alkylation/Over-acylation. | Ensure the piperidine nitrogen is appropriately protected (e.g., with Boc or Cbz) before carrying out reactions on other parts of the molecule.[7] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Carboxylate
-
Preparation: In a high-pressure autoclave, dissolve the substituted pyridine carboxylate (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid, ethanol, or methanol).[3][14]
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize with hydrogen to the desired pressure (e.g., 50-80 bar).[3][4]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization, column chromatography, or by forming an acid addition salt to facilitate isolation.[12]
Protocol 2: Purification of a Piperidine Carboxylate Ester via Acid Addition Salt Formation
-
Dissolution: Dissolve the crude piperidine carboxylate ester in an inert solvent such as an alcohol, ester, or ether.[12]
-
Acid Addition: Add a solution of a suitable acid (e.g., L-(+)-tartaric acid, oxalic acid) in an appropriate solvent to the crude ester solution.[12]
-
Precipitation: Stir the mixture to allow the acid addition salt to precipitate. The solid can be isolated by filtration.
-
Isolation of Pure Ester: The solid salt can be carried forward, or the pure ester can be liberated by neutralizing the salt with a base and extracting the free ester into an organic solvent.
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified piperidine carboxylate ester.[9]
Visualizations
Caption: General workflow for the synthesis of piperidine carboxylates.
Caption: Troubleshooting guide for catalytic hydrogenation issues.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thalesnano.com [thalesnano.com]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 13. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzyl 4-hydroxypiperidine-1-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the benzyl 4-hydroxypiperidine-1-carboxylate scaffold serves as a versatile template for designing novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, targeting key proteins implicated in various diseases. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
This document synthesizes findings on the diverse biological roles of these compounds, including their activity as antagonists for dopamine D4 and histamine H3 receptors, and as inhibitors of the dopamine transporter, acetylcholinesterase (AChE), and histone deacetylases (HDACs). By presenting a clear comparison of their potency and selectivity, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.
Comparative Biological Activities
The following tables summarize the in vitro activities of various this compound derivatives and structurally related compounds against several key biological targets.
Dopamine D4 Receptor Antagonism
Derivatives of 3- and 4-benzyloxypiperidine have been identified as potent and selective dopamine D4 receptor antagonists.[1][2][3] The affinity of these compounds, expressed as the inhibition constant (Ki), is crucial for their potential application in treating central nervous system disorders.
| Compound ID | R (Substitution on N-benzyl) | O-Alkyl Group | Ki (nM) | Reference |
| 8a | 3-Fluoro | 3-Fluorobenzyl | 205.9 | [1] |
| 8b | 3,4-Difluoro | 3-Fluorobenzyl | 169 | [1] |
| 8c | 4-Fluoro-3-methyl | 3-Fluorobenzyl | 135 | [1] |
| 8e | 4-Methyl | 3-Fluorobenzyl | 241 | [1] |
| 8f | 2-Methyl | 3-Fluorobenzyl | 343 | [1] |
| 8j | 4-Fluoro-3-methyl | 2-Methylimidazo[1,2-a]pyridine | 188 | [1] |
| 8p | 4-Fluoro-3-methyl | 3-Methylimidazo[1,5-a]pyridine | 166 | [1] |
| 8w | 3-Fluoro-4-methoxy | 3-Fluorobenzyl | 165 | [1] |
| 14a | 3-Fluoro-4-methoxybenzyl | 4,4-Difluoro-3-(phenoxymethyl) | 0.3 | [3] |
Histamine H3 Receptor Antagonism
Non-imidazole 1-benzyl-4-hydroxypiperidine derivatives have been explored as histamine H3 receptor antagonists, with potencies influenced by the nature of the linker and the substituent on the benzyl group.[4][5]
| Compound ID | Linker from Piperidine Oxygen | R (Substitution on Benzyl) | pKi / pA2 | Reference |
| 1d | - | Unsubstituted | 7.79 (pA2) | [4] |
| 9b1 | -(CH2)3-N(CH3)- | Unsubstituted | 6.78 (pKi) | [5] |
| 9b2 | -(CH2)3-N(CH3)- | 4-Methyl | 7.09 (pKi) | [5] |
| 9b5 | -(CH2)5-N(CH3)- | 4-Methyl | 6.99 (pKi) | [5] |
| 9b6 | -(CH2)5-N(CH3)- | 4-Chloro | 6.97 (pKi) | [5] |
Dopamine Transporter (DAT) Inhibition
Hydroxypiperidine analogues have shown high affinity for the dopamine transporter, indicating their potential as treatments for conditions like cocaine addiction.[6]
| Compound | Stereochemistry | DAT Binding IC50 (nM) | Dopamine Uptake IC50 (nM) | Reference |
| (+)-5 | (+) enantiomer | 0.46 | 4.05 | [6] |
| (-)-5 | (-) enantiomer | 56.7 | 38.0 | [6] |
Acetylcholinesterase (AChE) Inhibition
N-benzylpiperidine carboxamide derivatives, where the ester linkage is replaced by a more stable amide, have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[7] Another series based on an indanone moiety has also shown potent inhibition.[8]
| Compound ID | Core Structure | AChE IC50 (µM) | Reference |
| 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 | [7] |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 | [7] |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 | [7] |
| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 0.0057 | [8] |
Histone Deacetylase (HDAC) Inhibition
N-benzyl spiro-piperidine hydroxamic acid-based derivatives have demonstrated potent and selective inhibition of HDACs, particularly HDAC6.[9]
| Compound ID | R (Substitution on Benzyl) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Selectivity (HDAC8/HDAC6) | Reference |
| 8e | 4-Fluoro | 0.24 | 0.58 | 2.4 | [9] |
| 8f | 3-Fluoro | 0.18 | 0.57 | 3.2 | [9] |
| 8g | 3-Trifluoromethyl | 0.19 | 0.65 | 3.4 | [9] |
| 8h | 4-Trifluoromethyl | 0.18 | 6.25 | 34.7 | [9] |
| 8i | 2,4-Dichloro | 0.08 | 8.12 | 101.5 | [9] |
| 8k | 2,4-Difluoro | 0.08 | 8.64 | 108.0 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Dopamine D4 Receptor Binding Assay
This assay determines the binding affinity of a test compound to the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]spiperone.
-
Test Compound: Derivatives of this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]spiperone (final concentration ~0.2 nM).
-
100 µL of the cell membrane preparation (10-20 µg protein).
-
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the competitor concentration using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.
Materials:
-
Enzyme: Acetylcholinesterase (AChE) from electric eel.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Test Compound: Derivatives of this compound.
-
Positive Control: Donepezil.
-
96-well microplate and microplate reader (412 nm).
Procedure:
-
Prepare solutions of AChE (0.25 U/mL), ATCI (15 mM), and DTNB (10 mM) in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of phosphate buffer.
-
25 µL of the test compound or control at various concentrations.
-
25 µL of the AChE solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm and continue to read at 1-minute intervals for 10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds using a fluorogenic substrate.
Materials:
-
Enzyme: Recombinant human HDAC6 or HDAC8.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin solution.
-
Buffer: Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).
-
Test Compound: Derivatives of this compound.
-
Positive Control: Trichostatin A (TSA) or Tubastatin A.
-
96-well black microplate and fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In a 96-well black plate, add in triplicate:
-
40 µL of assay buffer.
-
10 µL of the test compound or control at various concentrations.
-
25 µL of the HDAC enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution (containing Trichostatin A to stop the HDAC reaction).
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is critical for rational drug design and predicting their physiological outcomes.
Dopamine D4 Receptor Signaling
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Antagonism of this receptor by this compound derivatives blocks the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D4 receptor signaling pathway and its inhibition by antagonists.
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease
In the context of Alzheimer's disease, the inhibition of AChE by these derivatives increases the availability of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition in the synapse.
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.
Caption: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.
This guide provides a foundational comparison of the biological activities of this compound derivatives. The presented data and experimental frameworks are intended to support further investigation and the development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation [mdpi.com]
- 5. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing Benzyl 4-hydroxypiperidine-1-carboxylate with other N-protected piperidines
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance properties such as solubility and metabolic stability.[1][2] The strategic use of N-protecting groups is paramount for the selective functionalization of its secondary amine and hydroxyl groups. This guide provides an objective comparison of Benzyl 4-hydroxypiperidine-1-carboxylate (N-Cbz-4-hydroxypiperidine) with two common alternatives, N-Boc-4-hydroxypiperidine and N-Fmoc-4-hydroxypiperidine, supported by experimental data to inform synthetic strategy.
At a Glance: Comparison of N-Protecting Groups for 4-Hydroxypiperidine
The choice of an N-protecting group is a critical decision in a synthetic route, dictating the conditions for subsequent reactions and deprotection strategies. The key is orthogonality—the ability to selectively remove one protecting group without affecting others.[3] The Cbz, Boc, and Fmoc groups offer this orthogonality, being labile to hydrogenolysis, acid, and base, respectively.
| Characteristic | This compound (Cbz) | tert-Butyl 4-hydroxypiperidine-1-carboxylate (Boc) | 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate (Fmoc) |
| Lability | Hydrogenolysis | Acid-Labile | Base-Labile |
| Typical Deprotection | H₂, Pd/C | TFA in DCM; HCl in Dioxane | 20% Piperidine in DMF |
| Stability | Stable to mild acid and base | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
| Key Advantages | Crystalline products, cost-effective | Broad compatibility with non-acidic reagents | Mild deprotection, suitable for automated synthesis |
| Potential Limitations | Incompatible with reducible groups (e.g., alkenes, alkynes) | Requires strong acid for cleavage | Base-lability can be a limitation with certain substrates |
Synthesis of N-Protected 4-Hydroxypiperidines
The preparation of these key building blocks is a crucial first step. Below is a comparison of typical synthetic protocols and reported yields.
| N-Protected Compound | Key Reagents | Typical Solvent | Typical Yield |
| N-Cbz-4-hydroxypiperidine | 4-Hydroxypiperidine, Benzyl chloroformate, Base (e.g., NaHCO₃) | Dichloromethane/Water | ~99%[4] |
| N-Boc-4-hydroxypiperidine | 4-Hydroxypiperidine, Di-tert-butyl dicarbonate, Base (e.g., NaHCO₃) | Dichloromethane/Water | Quantitative[5][6] |
| N-Fmoc-4-hydroxypiperidine | 4-Hydroxypiperidine, Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane/Water | >90%[3] |
Performance in Downstream Reactions
The choice of N-protecting group can influence the efficiency of subsequent reactions involving the 4-hydroxyl group. Here, we compare their performance in two common transformations: oxidation and O-alkylation.
Oxidation to N-Protected 4-Piperidones
N-protected 4-piperidones are versatile intermediates, for example, in the synthesis of 4-aryl-4-hydroxypiperidines.[7] The following table compares common oxidation methods for N-Boc-4-hydroxypiperidine. While specific comparative data for the Cbz and Fmoc analogues is sparse, the trend of high efficiency with modern oxidation reagents is expected to be similar.
| Oxidation Method | Reagents | Typical Yield (N-Boc) | Purity (N-Boc) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | >95% | >98% |
| Dess-Martin Periodinane | DMP | 90-98% | >99% |
| TEMPO-catalyzed | TEMPO, NaOCl | 85-95% | >95% |
O-Alkylation
O-alkylation of the hydroxyl group is a common strategy to introduce further diversity. The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions.[8]
| N-Protected Compound | Alkylating Agent | Base | Solvent | Typical Yield |
| N-Boc-4-hydroxypiperidine | Benzyl bromide | NaH | THF | High (Specific yield not reported)[8] |
| N-Cbz-4-hydroxypiperidine | Benzyl bromide | NaH | THF | High (Specific yield not reported) |
| N-Fmoc-4-hydroxypiperidine | Alkyl halide | 4 Å Molecular Sieves | N/A | Good (Specific yield not reported)[9] |
Deprotection: Releasing the Piperidine Nitrogen
The ease and efficiency of the deprotection step are critical for the overall success of a synthetic sequence.
| N-Protecting Group | Deprotection Conditions | Typical Reaction Time | Typical Yield |
| Cbz | 10% Pd/C, H₂ atmosphere, Methanol | 2-20 hours | 90%[10] |
| Boc | Saturated HCl in 1,4-Dioxane, Room Temp. | 2 hours | 99%[10] |
| Fmoc | 20% Piperidine in DMF, Room Temp. | 15-30 minutes | >90%[3][11] |
Application in Drug Synthesis: The JAK Inhibitor Tofacitinib
N-protected piperidine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A notable example is the Janus kinase (JAK) inhibitor, Tofacitinib, used in the treatment of rheumatoid arthritis.[12] The synthesis of a key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlights the utility of a protected piperidine scaffold.[1][13][14]
Experimental Protocols
Synthesis of this compound (N-Cbz-4-hydroxypiperidine)[5]
To a cooled (ice bath) solution of 4-hydroxypiperidine (10 g, 0.099 mol) and N,N-diisopropylethylamine (87 mL, 0.495 mol) in methylene dichloride (200 mL) under a drying tube, benzyl chloroformate (14.1 mL, 0.099 mol) was added over 2 hours. Water (20 mL) was added, and the solvents were evaporated in vacuo. The residue was taken up in water (200 mL) and ethyl acetate (200 mL). The organic phase was separated, washed with water (4 x 50 mL), dried over Na₂SO₄, and concentrated to yield the product as a colorless oil.
Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)[6]
A mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), 1 M aqueous sodium hydrogen carbonate solution (150 mL), and dichloromethane was prepared. Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) was added to the stirred mixture. The reaction was stirred at room temperature for 15 hours. The phases were separated, and the organic layer was worked up to isolate the product in quantitative yield.
Synthesis of 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate (N-Fmoc-4-hydroxypiperidine)[4]
To a solution of an amino acid (or in this case, 4-hydroxypiperidine) in aqueous sodium bicarbonate, a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone is added slowly at 0-5°C with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with dilute HCl, and the product is extracted with ethyl acetate. A typical yield for this type of reaction is over 90%.
General Procedure for Deprotection
-
N-Cbz Deprotection (Hydrogenolysis): The N-Cbz protected compound is dissolved in a suitable solvent (e.g., methanol), and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated.[3]
-
N-Boc Deprotection (Acidolysis): The N-Boc protected compound is dissolved in a saturated solution of HCl in 1,4-dioxane or a solution of TFA in dichloromethane. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under vacuum to yield the hydrochloride or trifluoroacetate salt of the deprotected piperidine.[10]
-
N-Fmoc Deprotection (Basolysis): The N-Fmoc protected compound is treated with a 20% solution of piperidine in DMF. The reaction is typically complete within 30 minutes at room temperature. The solvent and excess piperidine are removed under vacuum.[3][11]
References
- 1. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 7. Chemical Pharmaceutical Intermediate N-Boc-4-Hydroxypiperidine CAS 109384-19-2 [hsppharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. chempep.com [chempep.com]
- 12. 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Structure-Activity Relationship of N-Substituted 4-Hydroxypiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active agents. The strategic modification of the piperidine nitrogen (N-1 position), often following the deprotection of an N-Cbz or N-Boc precursor, allows for the fine-tuning of pharmacological activity against a diverse array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted 4-hydroxypiperidine analogs, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro activities of N-substituted 4-hydroxypiperidine analogs against several key protein targets. These datasets highlight how modifications to the N-substituent influence potency and selectivity.
Table 1: SAR of N-Substituted 4-Hydroxypiperidine Analogs as CCR5 Receptor Antagonists
| Compound ID | N-Substituent | CCR5 Binding IC50 (nM) |
| 6k | [Structure] | Potent (unspecified) |
| 10h | [Structure] | 11 |
Data sourced from a study on novel piperidine series of CCR5 antagonists. Optimization of the N-substituent led to a significant improvement in potency, with compound 10h demonstrating an IC50 of 11 nM.[1]
Table 2: SAR of N-Substituted Piperidine Derivatives as 5-HT4 Receptor Agonists
| Compound ID | N-Substituent | 5-HT4 Binding Affinity (Ki, nM) | hERG Inhibition (%) @ 1µM |
| Cisapride | 4-amino-5-chloro-2-methoxybenzoyl | 15.2 | 65.4 |
| 23g | N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivative | 0.8 | 10.2 |
A series of benzamide derivatives were synthesized as 5-HT4 receptor agonists. Compound 23g showed promising results with high 5-HT4 receptor binding affinity and low hERG inhibition, making it a potential candidate for treating GI disorders.[2]
Table 3: SAR of N-Substituted 4-Hydroxypiperidines as Histamine H₃ Receptor Antagonists
| Compound | N-Substituent | H₃ Receptor Affinity (pA₂) |
| Analog 1 | 1-[(benzylfuran-2-yl)methyl] | 8.47 |
| Analog 2 | benzyl- | 7.79 |
| Thioperamide (Reference) | - | 8.67 |
This study explored non-imidazole histamine H₃ receptor antagonists, showing that the N-substituent plays a critical role in receptor affinity.[3]
Table 4: SAR of N-Benzyl Piperidine Derivatives as Dual HDAC/AChE Inhibitors
| Compound ID | N-Substituent | HDAC IC50 (µM) | AChE IC50 (µM) |
| d5 | [Structure] | 0.17 | 6.89 |
| d10 | [Structure] | 0.45 | 3.22 |
A series of N-benzyl piperidine derivatives were evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the literature for evaluating N-substituted 4-hydroxypiperidine analogs.
1. Synthesis of N-Substituted 4-Hydroxypiperidine Analogs (General Protocol)
A common synthetic route involves the use of a protecting group on the piperidine nitrogen, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), to allow for selective modification at other positions. The N-substituent is introduced after the deprotection of the nitrogen.
-
N-Protection: 4-hydroxypiperidine is reacted with benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate) to yield N-Cbz-4-hydroxypiperidine or N-Boc-4-hydroxypiperidine.
-
Deprotection: The Cbz group is typically removed by hydrogenolysis (H₂ gas with a palladium catalyst), while the Boc group is removed under acidic conditions.
-
N-Alkylation/Arylation: The deprotected 4-hydroxypiperidine is then reacted with an appropriate alkyl or aryl halide (or other electrophile) to introduce the desired N-substituent.
2. CCR5 Receptor Binding Assay
This assay determines the affinity of test compounds for the CCR5 receptor by measuring their ability to displace a radiolabeled ligand.
-
Cell Membranes: Prepare membrane fractions from a cell line overexpressing the human CCR5 receptor (e.g., HOS-CD4-CCR5).
-
Radioligand: Use a suitable radioligand, such as [¹²⁵I]-MIP-1α or a labeled small molecule antagonist.
-
Assay Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in a suitable assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
3. 5-HT₄ Receptor Agonist Activity Assay (cAMP Assay)
This functional assay measures the ability of a compound to stimulate the 5-HT₄ receptor, which is coupled to the production of cyclic AMP (cAMP).
-
Cell Line: Use a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound.
-
Stimulate the cells for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
4. Histamine H₃ Receptor Binding Assay
This assay measures the affinity of compounds for the histamine H₃ receptor.
-
Cell Line: Utilize a cell line stably expressing the human histamine H₃ receptor (e.g., HEK-293 or CHO-K1).
-
Radioligand: A common radioligand is [³H]-N-α-methylhistamine ([³H]NAMH).
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the IC50 from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
5. HDAC Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the activity of histone deacetylases.
-
Enzyme Source: Use purified recombinant human HDAC enzyme or nuclear extracts from cells.
-
Substrate: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used.
-
Assay Procedure:
-
Incubate the HDAC enzyme with the test compound at various concentrations.
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
After a set incubation time, add a developer solution (containing a protease like trypsin) that cleaves the deacetylated substrate, releasing a fluorescent product.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Synthesis and Evaluation
References
In vitro evaluation of compounds derived from Benzyl 4-hydroxypiperidine-1-carboxylate
A comparative analysis of a new class of compounds derived from Benzyl 4-hydroxypiperidine-1-carboxylate reveals potent and selective antagonists for the dopamine D4 receptor, a key target in the development of treatments for various neuropsychiatric disorders.
This guide provides an in vitro evaluation of a series of novel benzyloxy piperidine derivatives, comparing their binding affinities for the human dopamine D1, D2, D3, D4, and D5 receptors. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers and professionals engaged in drug discovery and development.
Comparative Binding Affinity
The inhibitory constants (Ki) of the synthesized benzyloxy piperidine derivatives against the five human dopamine receptor subtypes were determined using radioligand binding assays. The results, summarized in the table below, highlight a number of compounds with high affinity and selectivity for the D4 receptor.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) |
| 8a | >10000 | >10000 | >10000 | 205.9 | >10000 |
| 8b | >10000 | >10000 | >10000 | 169 | >10000 |
| 8c | >10000 | >10000 | >10000 | 135 | >10000 |
| 8d ((R)-enantiomer of 8c) | >10000 | >10000 | >10000 | 1980 | >10000 |
| 8e | >10000 | >10000 | >10000 | 241 | >10000 |
| 8f | >10000 | >10000 | >10000 | 343 | >10000 |
| 8g | >10000 | >10000 | >10000 | 1040 | >10000 |
| 9a | >10000 | >10000 | >10000 | 167 | >10000 |
| 9b | >10000 | >10000 | >10000 | 338 | >10000 |
| 9c | >10000 | >10000 | >10000 | 166 | >10000 |
| 9d | >10000 | >10000 | >10000 | 134 | >10000 |
| 9e | >10000 | >10000 | >10000 | 230 | >10000 |
| 9f | >10000 | >10000 | >10000 | 311 | >10000 |
| 9g | >10000 | >10000 | >10000 | 250 | >10000 |
| 9h | >10000 | >10000 | >10000 | 160 | >10000 |
| 9i | >10000 | >10000 | >10000 | 145 | >10000 |
| 9j | >10000 | >10000 | >10000 | 96 | >10000 |
| 9k | >10000 | >10000 | >10000 | 187 | >10000 |
| 11a | >10000 | >10000 | >10000 | 299 | >10000 |
| 11d | >10000 | >10000 | >10000 | 121 | >10000 |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
The binding affinities of the test compounds were determined by competitive inhibition of radioligand binding to membranes from HEK293 cells stably expressing the human dopamine D1, D2, D3, D4, or D5 receptors.
Materials:
-
Cell Membranes: Membranes harvested from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligands:
-
[3H]SCH23390 for D1 and D5 receptors.
-
[3H]N-methylspiperone for D2, D3, and D4 receptors.
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Determination: Haloperidol (10 µM).
-
Test Compounds: Dissolved in DMSO to prepare stock solutions.
-
96-well plates.
-
Scintillation Counter.
Procedure:
-
Cell membranes were thawed and diluted in assay buffer to the desired protein concentration.
-
In a 96-well plate, 25 µL of radioligand, 25 µL of test compound at various concentrations (or vehicle for total binding, or haloperidol for non-specific binding), and 200 µL of diluted cell membranes were added to each well.
-
The plates were incubated for 90 minutes at room temperature.
-
The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters were dried, and the radioactivity was counted using a scintillation counter.
-
The IC50 values were determined from the concentration-response curves using non-linear regression analysis.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family. Upon binding to its endogenous ligand, dopamine, or an antagonist compound, it initiates a signaling cascade that modulates neuronal activity. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for Binding Affinity Determination
The process of determining the in vitro binding affinity of the novel compounds involves a systematic workflow from cell culture to data analysis.
Caption: Experimental workflow for radioligand binding assay.
A Comparative Guide to the Analytical Validation of Benzyl 4-hydroxypiperidine-1-carboxylate Purity
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Benzyl 4-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of numerous pharmaceutical compounds, making the accurate assessment of its purity a critical step in quality control. This guide provides an objective comparison of various analytical techniques for the validation of this compound purity, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired level of sensitivity and precision. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Reversed-phase HPLC, in particular, is well-suited for separating this compound from its potential impurities based on polarity.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that suppliers often cite purity of this compound as determined by GC, it is a highly relevant method. It offers excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a reference standard of the analyte. It provides both structural information and a highly accurate purity assessment by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
A summary of the performance characteristics of these techniques for the analysis of this compound is presented in the table below. The data represents typical values that can be expected from a validated method for a compound of this nature.
| Parameter | HPLC with UV Detection | GC with FID | qNMR (400 MHz) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Absolute quantification based on nuclear spin properties |
| Typical Purity Assay | >99.0% (Area Percent) | >99.0% (Area Percent) | 98.0 - 101.0% (w/w) |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.005 - 0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | 0.015 - 0.06% | ~0.3% |
| Precision (%RSD) | < 1.0% | < 1.0% | < 0.5% |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |
| Key Advantages | Suitable for a wide range of impurities, non-destructive. | High resolution and sensitivity for volatile impurities. | Absolute quantification without a specific reference standard, provides structural confirmation. |
| Limitations | Requires a chromophore for UV detection, relative quantification. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Potential Impurities
The purity of this compound can be affected by impurities originating from the synthetic route or degradation. A common synthesis involves the reaction of 4-hydroxypiperidine with benzyl chloroformate.[1] Therefore, potential process-related impurities may include:
-
Unreacted Starting Materials: 4-hydroxypiperidine and benzyl chloroformate.
-
By-products of Synthesis: Di-substituted products or other side-reaction products.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products and establish the stability-indicating nature of the analytical methods.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for HPLC, GC, and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and separate it from potential impurities by reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
Gas Chromatography (GC) Method
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).
Instrumentation:
-
Gas chromatograph equipped with an autosampler, a split/splitless injector, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent such as dichloromethane or methanol.
Quantitative NMR (qNMR) Method
Objective: To determine the absolute purity of this compound by ¹H-qNMR using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent and transfer it to an NMR tube.
Data Analysis:
-
The purity is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Visualization of Analytical Workflows
To better illustrate the logical flow of the analytical validation process and the selection of a suitable method, the following diagrams are provided.
Caption: A flowchart of the analytical method validation process.
Caption: A decision tree for selecting an analytical technique.
References
A Comparative Analysis of Synthetic Routes to N-Protected 4-Hydroxypiperidines
For Researchers, Scientists, and Drug Development Professionals
The N-protected 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of pharmaceutical agents. The strategic incorporation of this motif can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of the most prevalent synthetic strategies to access this valuable intermediate, focusing on the widely used Boc, Cbz, and Fmoc protecting groups. Experimental data is presented to facilitate the selection of the most appropriate synthetic route based on factors such as yield, reaction time, and scalability.
At a Glance: Comparison of Synthetic Routes
The synthesis of N-protected 4-hydroxypiperidines is predominantly achieved through two highly effective and straightforward strategies: the reduction of a corresponding N-protected 4-piperidone and the direct N-protection of 4-hydroxypiperidine. A third, more complex method involves the aza-Prins cyclization, which is particularly useful for creating substituted 4-hydroxypiperidines with high diastereoselectivity.
| Parameter | Route 1: Reduction of N-Protected 4-Piperidone | Route 2: N-Protection of 4-Hydroxypiperidine |
| Starting Material | N-Protected 4-Piperidone (e.g., N-Boc-4-piperidone) | 4-Hydroxypiperidine |
| Key Reagents | Reducing Agent (e.g., NaBH₄, Al(Oi-Pr)₃) | Protecting Group Precursor (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu), Base |
| Typical Solvents | Methanol, Ethanol, THF | Dichloromethane, THF, Water |
| N-Protecting Group | Yield (%) | Reaction Time |
| Boc | 87-100%[1] | 0.5 - 4 hours[1] |
| Cbz | ~95% (inferred from similar reductions) | 2 - 6 hours |
| Fmoc | Data not readily available | ~85-95% (estimated) |
| Key Advantages | High yields, relatively short reaction times, readily available starting materials. | High-yielding and straightforward, avoids the synthesis of the piperidone. |
| Key Disadvantages | Requires the prior synthesis or purchase of the N-protected 4-piperidone. | 4-Hydroxypiperidine can be more expensive; potential for O-protection as a side reaction. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to N-protected 4-hydroxypiperidines.
Caption: Workflow for the reduction of an N-protected 4-piperidone.
Caption: Workflow for the N-protection of 4-hydroxypiperidine.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-Boc and N-Cbz protected 4-hydroxypiperidines.
Route 1: Reduction of N-Protected 4-Piperidone
Synthesis of N-Boc-4-hydroxypiperidine via Reduction [1]
-
Materials:
-
N-Boc-4-piperidone (15 g, 75 mmol)
-
Sodium borohydride (5.7 g, 150 mmol)
-
Tetrahydrofuran (THF, 150 mL)
-
Methanol (MeOH, 30 mL)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Ice-water
-
-
Procedure:
-
Dissolve N-Boc-4-piperidone in a mixture of THF and methanol in a round-bottom flask.
-
Cool the solution to -10 °C using a suitable cooling bath.
-
Add sodium borohydride in portions to the cooled solution.
-
Stir the reaction mixture for 30 minutes at -10 °C.
-
Pour the reaction mixture into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
-
Reported Yield: 87%[1]
-
Synthesis of N-Cbz-4-hydroxypiperidine via Reduction
-
Materials:
-
N-Cbz-4-piperidone
-
Sodium borohydride
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-Cbz-4-piperidone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Route 2: N-Protection of 4-Hydroxypiperidine
Synthesis of N-Boc-4-hydroxypiperidine via N-Protection [2]
-
Materials:
-
4-Hydroxypiperidine (10.0 g, 98.9 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O, 21.6 g, 98.9 mmol)
-
1 M Aqueous sodium hydrogen carbonate solution (150 mL)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Prepare a mixture of 4-hydroxypiperidine, 1 M aqueous sodium hydrogen carbonate, and dichloromethane in a reaction vessel.
-
Add di-tert-butyl dicarbonate to the stirred mixture.
-
Stir the reaction at room temperature for 15 hours.
-
Separate the organic and aqueous phases.
-
The product is typically isolated from the organic phase after washing and concentration.
-
Reported Yield: Quantitative[2]
-
Synthesis of N-Cbz-4-hydroxypiperidine via N-Protection
-
Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of THF and water.
-
Add sodium carbonate (1.4 eq).
-
Add benzyl chloroformate (1.2 eq) and stir the mixture at room temperature for 9 hours.
-
Dilute the mixture with ethyl acetate and aqueous sodium carbonate solution.
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
Synthesis of N-Fmoc-4-hydroxypiperidine via N-Protection
-
Materials:
-
4-Hydroxypiperidine
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Base (e.g., sodium bicarbonate or triethylamine)
-
Solvent (e.g., Dichloromethane or a mixture of dioxane and water)
-
-
Procedure (General):
-
Dissolve 4-hydroxypiperidine (1.0 eq) in the chosen solvent.
-
Add the base (1.1-1.5 eq).
-
Add the Fmoc-reagent (1.0-1.1 eq) portion-wise, often at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up typically involves washing with aqueous solutions to remove the base and byproducts, followed by extraction with an organic solvent, drying, and concentration.
-
Purification is often achieved by recrystallization or column chromatography.
-
Conclusion
Both the reduction of N-protected 4-piperidones and the N-protection of 4-hydroxypiperidine are highly efficient and reliable methods for the synthesis of N-protected 4-hydroxypiperidines. The choice between these two primary routes will often depend on the cost and availability of the starting materials. For large-scale synthesis, a one-pot procedure starting from 4-piperidone hydrochloride hydrate, which combines N-protection and subsequent reduction, may also be a cost-effective option. The aza-Prins cyclization, while a powerful tool for generating structural diversity, is generally more suited for the synthesis of more complex, substituted 4-hydroxypiperidine derivatives. Researchers and drug development professionals should consider the specific requirements of their synthetic targets, including the desired protecting group and scale of the reaction, when selecting the optimal synthetic strategy.
References
Efficacy of Benzyl 4-hydroxypiperidine-1-carboxylate as a Precursor in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidine-containing Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development, with the piperidine moiety being a prevalent scaffold in numerous approved drugs. The choice of precursor for the construction of this critical heterocyclic motif significantly impacts the overall efficiency, scalability, and cost-effectiveness of the synthesis. This guide provides an objective comparison of Benzyl 4-hydroxypiperidine-1-carboxylate (also known as N-Cbz-4-hydroxypiperidine) and its common alternative, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), as precursors in the synthesis of a key intermediate, 4-aminopiperidine derivatives. This intermediate is pivotal in the synthesis of a wide range of APIs, including analgesics, antidepressants, and P2Y12 antagonists.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the conversion of 4-hydroxypiperidine precursors to 4-aminopiperidine derivatives are compared:
-
Two-Step Oxidation and Reductive Amination: This common industrial route involves the initial oxidation of the hydroxyl group to a ketone, followed by reductive amination to introduce the amino functionality.
-
Mitsunobu Reaction and Reduction: This pathway offers a more direct conversion of the alcohol to an amine precursor (an azide) via a stereoinvertive Mitsunobu reaction, which is then reduced to the desired amine.
The following tables summarize the quantitative data for these synthetic transformations, comparing the efficacy of the N-Cbz and N-Boc protected precursors.
Data Presentation
Table 1: Comparison of Precursors in the Oxidation-Reductive Amination Pathway
| Step | Parameter | This compound (N-Cbz) | tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc) |
| 1. Oxidation to 4-piperidone | Reagents | Dess-Martin periodinane (DMP) or Swern Oxidation | Dess-Martin periodinane (DMP) or Swern Oxidation |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | |
| Typical Yield | ~97% | ~95% | |
| 2. Reductive Amination | Amine Source | Benzylamine | Benzylamine |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | |
| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) | |
| Typical Yield | ~85-90% | ~88% | |
| Overall Yield | ~82-87% | ~84% |
Table 2: Comparison of Precursors in the Mitsunobu Reaction Pathway
| Step | Parameter | This compound (N-Cbz) | tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc) |
| 1. Mitsunobu Reaction | Reagents | Hydrazoic acid (HN₃), PPh₃, DIAD | Hydrazoic acid (HN₃), PPh₃, DIAD |
| Solvent | Benzene or THF | Benzene or THF | |
| Temperature | Room Temperature | Room Temperature | |
| Typical Yield | ~80% (for the azide formation) | ~85% (for the azide formation) | |
| 2. Reduction of Azide | Reducing Agent | H₂, Pd/C or LiAlH₄ | H₂, Pd/C or LiAlH₄ |
| Solvent | Methanol or THF | Methanol or THF | |
| Typical Yield | High (often quantitative) | High (often quantitative) | |
| Overall Yield | ~80% | ~85% |
Experimental Protocols
Protocol 1: Two-Step Oxidation and Reductive Amination using N-Cbz-4-hydroxypiperidine
Step 1: Oxidation to Benzyl 4-oxopiperidine-1-carboxylate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ketone. A yield of approximately 97% can be expected.
Step 2: Reductive Amination to Benzyl 4-(benzylamino)piperidine-1-carboxylate
-
To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to afford the desired amine in yields of 85-90%.
Protocol 2: Two-Step Oxidation and Reductive Amination using N-Boc-4-hydroxypiperidine
Step 1: Oxidation to tert-butyl 4-oxopiperidine-1-carboxylate
-
Follow the same procedure as for the N-Cbz analogue, starting with tert-butyl 4-hydroxypiperidine-1-carboxylate. A typical yield is around 95%.
Step 2: Reductive Amination to tert-butyl 4-(benzylamino)piperidine-1-carboxylate
-
Follow the same procedure as for the N-Cbz analogue, starting with tert-butyl 4-oxopiperidine-1-carboxylate. A typical yield is around 88%.[1]
Protocol 3: Mitsunobu Reaction and Reduction using N-Cbz-4-hydroxypiperidine
Step 1: Synthesis of Benzyl 4-azidopiperidine-1-carboxylate
-
To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and hydrazoic acid (a solution in a suitable solvent, 1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield the azide. A yield of around 80% is reported for similar Mitsunobu reactions.[2]
Step 2: Reduction to Benzyl 4-aminopiperidine-1-carboxylate
-
Dissolve the azide from the previous step in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the amine, typically in high yield.
Mandatory Visualization
References
A Comparative Guide to Catalysts for N-Cbz Protection of Amines
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of amines, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. The selection of an appropriate catalytic system for the introduction of the Cbz group is critical for achieving high yields, ensuring chemoselectivity, and maintaining mild reaction conditions to preserve other sensitive functionalities within a molecule. This guide provides an objective comparison of various catalytic and promoter-assisted methods for the N-Cbz protection of amines, supported by experimental data.
Data Presentation: Catalyst Performance Comparison
The efficiency of a given method for N-Cbz protection is influenced by factors such as the nature of the catalyst or promoter, solvent, temperature, and reaction time. The following tables summarize the performance of several common and alternative systems for the N-Cbz protection of a representative substrate, aniline, as well as a selection of other amines to demonstrate substrate scope.
Table 1: Performance Comparison for N-Cbz Protection of Aniline
| Catalyst/Promoter | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Conventional) | - | Water | Room Temp. | 10 min | 95 | [1] |
| None (Microwave) | - | Solvent-free | - | 1.5 min | 92 | [2] |
| Polyethylene Glycol (PEG-400) | 0.5 mL | PEG-400 | Room Temp. | 10 min | 96 | [3][4] |
| Molecular Iodine (I₂) | 2 mol% | Methanol | Room Temp. | 5 min | 98 | [5] |
| β-Cyclodextrin | Catalytic | Water | Room Temp. | 10-15 min | 94 |
Table 2: Performance Comparison for N-Cbz Protection of Various Amines
| Catalyst/Promoter | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Conventional) | Benzylamine | Water | Room Temp. | 2 min | 99 | [1] |
| None (Conventional) | Pyrrolidine | Water | Room Temp. | 2 min | 99 | [1] |
| Polyethylene Glycol (PEG-400) | Benzylamine | PEG-400 | Room Temp. | 15 min | 95 | [3][4] |
| Polyethylene Glycol (PEG-400) | Piperidine | PEG-400 | Room Temp. | 15 min | 94 | [3][4] |
| Molecular Iodine (I₂) | Benzylamine | Methanol | Room Temp. | 1 min | 98 | [5] |
| Molecular Iodine (I₂) | Pyrrolidine | Methanol | Room Temp. | 1 min | 96 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: Catalyst-Free N-Cbz Protection in Water[1]
-
Preparation: To a mixture of an amine (1 mmol) and benzyl chloroformate (Cbz-Cl, 1.05 mmol), add distilled or tap water (3 mL).
-
Reaction: Stir the mixture at room temperature for the appropriate time as indicated in the data tables (typically 2-10 minutes for aliphatic amines and 10-30 minutes for aromatic amines).
-
Work-up: Upon completion of the reaction (monitored by TLC), add water (10 mL) and extract the mixture with ethyl acetate (2 x 5 mL).
-
Isolation: Concentrate the combined organic extracts and purify the residue by column chromatography on silica gel (hexane-EtOAc, 19:1) to obtain the pure N-Cbz protected amine.
Protocol 2: N-Cbz Protection Promoted by Polyethylene Glycol (PEG-400)[3][4]
-
Preparation: To a magnetically stirred mixture of Cbz-Cl (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.
-
Reaction: Stir the reaction mixture for the specified time as indicated in the data tables (typically 10-20 minutes).
-
Work-up: Add diethyl ether (20 mL) to the reaction mixture. Separate the organic phase and wash with a saturated aqueous solution of NaHCO₃ (5 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography on silica gel (hexane-ethyl acetate, 7:3).
Protocol 3: Molecular Iodine-Catalyzed N-Cbz Protection[5]
-
Preparation: To a magnetically stirred mixture of the amine (1 mmol) and Cbz-Cl (1 mmol) in methanol (2 mL), add a catalytic amount of iodine (2 mol%) at room temperature.
-
Reaction: Stir the reaction mixture for the specified time as indicated in the data tables (typically 1-30 minutes).
-
Work-up: Add diethyl ether (10 mL) to the reaction mixture. Wash the mixture with 5% aqueous Na₂S₂O₃ (5 mL) and saturated aqueous NaHCO₃ (5 mL).
-
Isolation: Dry the organic phase over Na₂SO₄, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography to afford the pure N-Cbz product.
Mandatory Visualization
The following diagrams illustrate the general workflow for selecting and screening catalysts for N-Cbz protection of amines.
Caption: Workflow for Catalyst Benchmarking in N-Cbz Protection.
Caption: General Reaction Pathway for N-Cbz Protection.
References
A Spectroscopic Comparison of Benzyl 4-hydroxypiperidine-1-carboxylate and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Benzyl 4-hydroxypiperidine-1-carboxylate and its analogues, N-Boc-4-hydroxypiperidine-1-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate. The information presented is intended to assist in the identification, characterization, and quality control of these valuable synthetic intermediates.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its analogues. This data is essential for the structural elucidation and differentiation of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₁₃H₁₇NO₃ | 235.28[1][2] | 7.40-7.29 (m, 5H), 5.14 (s, 2H), 3.85-3.75 (m, 1H), 3.69-3.59 (m, 2H), 3.19-3.09 (m, 2H), 1.88-1.78 (m, 2H), 1.55-1.45 (m, 2H) | 155.1, 136.9, 128.5, 127.9, 127.8, 67.8, 67.2, 43.8, 34.2 | 3400-3300 (O-H), 2940-2860 (C-H), 1680 (C=O), 1420, 1240, 1100 | 236 (M+H)⁺, 218, 192, 174, 91[2] |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26[3] | 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.05-2.95 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H) | 154.9, 79.2, 67.5, 43.5, 34.5, 28.4 | 3400-3300 (O-H), 2970-2860 (C-H), 1670 (C=O), 1420, 1250, 1160 | 202 (M+H)⁺, 146, 102, 57[3][4] |
| Ethyl 4-hydroxypiperidine-1-carboxylate | C₈H₁₅NO₃ | 173.21[5] | 4.12 (q, J=7.1 Hz, 2H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.10-3.00 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.24 (t, J=7.1 Hz, 3H) | 155.6, 67.7, 60.8, 43.6, 34.4, 14.7 | 3400-3300 (O-H), 2970-2860 (C-H), 1685 (C=O), 1420, 1240, 1090 | 174 (M+H)⁺, 156, 128, 100 |
| Methyl 4-hydroxypiperidine-1-carboxylate | C₇H₁₃NO₃ | 159.18 | 3.68 (s, 3H), 3.82-3.72 (m, 1H), 3.68-3.58 (m, 2H), 3.12-3.02 (m, 2H), 1.86-1.76 (m, 2H), 1.52-1.42 (m, 2H) | 156.1, 67.6, 52.1, 43.5, 34.3 | 3400-3300 (O-H), 2950-2850 (C-H), 1690 (C=O), 1440, 1230, 1100 | 160 (M+H)⁺, 142, 128, 100 |
Note: NMR data is typically recorded in CDCl₃ and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR data reports characteristic absorption bands in wavenumbers (cm⁻¹). Mass spectrometry data indicates the mass-to-charge ratio (m/z) of the molecular ion and major fragments.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling using a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans are accumulated.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transformed. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the solvent signal (CDCl₃) at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to approximately 10 µg/mL with the same solvent.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and major fragment ions.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.
References
- 1. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 3. N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl 4-hydroxypiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Benzyl 4-hydroxypiperidine-1-carboxylate, ensuring compliance with safety protocols and regulatory standards.
Core Principle: Treat as Hazardous Waste
This compound should always be handled and disposed of as hazardous chemical waste. Due to its potential irritant properties and the lack of comprehensive data on its environmental impact, it must not be discarded down the drain or in regular solid waste. The primary disposal route is through a licensed hazardous waste management company.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and fumes |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact |
| Body Protection | Laboratory coat | Protects clothing and skin |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any vapors |
Step-by-Step Disposal Workflow
The following protocol outlines the systematic process for the safe collection, storage, and preparation of this compound for professional disposal.
Experimental Protocol: Waste Segregation and Storage
-
Waste Identification and Labeling:
-
Clearly label a dedicated, clean, and chemically compatible waste container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., irritant)
-
The date of waste accumulation initiation.
-
-
-
Waste Collection:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
If the chemical is in a solution, do not mix it with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.
-
Rinse any empty containers that held the chemical with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste in the same container.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Follow all institutional procedures for waste manifest documentation.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Regulatory Compliance: Disposal procedures for hazardous waste are governed by local, state, and federal regulations. Always consult with your institution's EHS department to ensure full compliance.
-
Chemical Treatment: Do not attempt to neutralize or chemically treat this compound without a validated protocol and the explicit approval of a qualified chemist or your EHS department. Improper treatment can create more hazardous byproducts.
-
Spill Response: In the event of a spill, evacuate the immediate area and follow your laboratory's established spill response protocol. Generally, this involves containing the spill with an inert absorbent material, collecting the contaminated material into a sealed hazardous waste container, and decontaminating the area. Report all spills to your laboratory supervisor and EHS department.
References
Personal protective equipment for handling Benzyl 4-hydroxypiperidine-1-carboxylate
Essential Safety and Handling Guide for Benzyl 4-hydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound.
This document provides critical safety and logistical information for the proper handling of this compound (CAS No. 95798-23-5). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents skin contact which can lead to irritation.[4][5] |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is recommended.[6][7] | Minimizes the risk of respiratory tract irritation from dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6][8]
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Do not breathe in dust, fumes, or vapors.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]
-
Keep away from incompatible materials and sources of ignition.[6]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.
1. Waste Characterization:
-
All waste containing this chemical should be treated as hazardous chemical waste.
2. Container Management:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[6] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]
-
Clean the spill area thoroughly.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]
- 2. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 95798-23-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
